molecular formula C21H18FN3O4 B3325815 Dazcapistat CAS No. 2221010-42-8

Dazcapistat

Cat. No.: B3325815
CAS No.: 2221010-42-8
M. Wt: 395.4 g/mol
InChI Key: XYQHCMDVGIJOTA-UHFFFAOYSA-N
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Description

DAZCAPISTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-12-24-17(14-9-5-6-10-15(14)22)19(29-12)21(28)25-16(18(26)20(23)27)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H2,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQHCMDVGIJOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221010-42-8
Record name Dazcapistat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2221010428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAZCAPISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX895U92WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dazcapistat's Neuroprotective Mechanism in Neuronal Cells: A Calpain Inhibition Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanism of action of Dazcapistat in neuronal cells. Contrary to some initial postulations, extensive research indicates that this compound does not function as a dopamine beta-hydroxylase (DBH) inhibitor. Instead, its neuroprotective effects are attributed to its potent activity as a calpain inhibitor. This document will elucidate the core mechanism of calpain inhibition by this compound, detail its downstream effects in neuronal signaling pathways, and provide comprehensive experimental protocols for assessing its efficacy.

Executive Summary: this compound as a Calpain Inhibitor

This compound is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases. In neuronal cells, the dysregulation of calpain activity is a central pathological event in a variety of neurodegenerative diseases and acute neuronal injuries. This compound mitigates this by directly inhibiting calpain activity, thereby preventing the downstream cascade of events that lead to neuronal dysfunction and cell death.

Core Mechanism of Action: Inhibition of Calpain

The primary molecular target of this compound is the active site of calpain enzymes. It has been demonstrated to be a potent inhibitor of multiple calpain isoforms.

Quantitative Data on Calpain Inhibition

The inhibitory potency of this compound against key calpain isoforms is summarized in the table below.

Calpain IsoformIC50 Value
Calpain 1 (μ-calpain)< 3 µM
Calpain 2 (m-calpain)< 3 µM
Calpain 9< 3 µM

Data sourced from patent WO2018064119A1.

Signaling Pathways Modulated by this compound in Neuronal Cells

Under pathological conditions such as excitotoxicity, oxidative stress, or traumatic injury, intracellular calcium levels rise, leading to the overactivation of calpains. This triggers a cascade of detrimental events. This compound, by inhibiting calpain, intervenes in these pathways, offering neuroprotection.

Prevention of Cytoskeletal Protein Degradation

Overactivated calpains target and degrade critical cytoskeletal proteins, including spectrin and neurofilaments. This leads to the breakdown of the neuronal cytoskeleton, impairing axonal transport and ultimately causing neuronal death. This compound prevents this degradation, preserving neuronal structure and function.

Inhibition of Apoptotic Pathways

Calpain activation is a key step in the initiation of apoptosis. It can directly cleave and activate pro-caspase-3, a critical executioner caspase. By inhibiting calpain, this compound prevents the activation of caspase-3 and the subsequent apoptotic cascade.

Modulation of Kinase Activity

Calpains can also cleave and dysregulate the activity of various kinases, such as cyclin-dependent kinase 5 (Cdk5). The cleavage of the Cdk5 activator, p35, to the more stable and hyperactive p25 fragment by calpain leads to aberrant Cdk5 activity and neuronal death. This compound can prevent the formation of p25, thereby normalizing Cdk5 activity.

Visualizing the Mechanism of Action

Signaling Pathway of Calpain-Mediated Neuronal Injury

Calpain_Pathway cluster_0 Pathological Stimulus cluster_1 Downstream Effects Excitotoxicity Excitotoxicity Ca2+ Influx Ca2+ Influx Excitotoxicity->Ca2+ Influx Oxidative Stress Oxidative Stress Oxidative Stress->Ca2+ Influx Traumatic Injury Traumatic Injury Traumatic Injury->Ca2+ Influx Calpain Activation Calpain Activation Ca2+ Influx->Calpain Activation Cytoskeletal Degradation Cytoskeletal Degradation Calpain Activation->Cytoskeletal Degradation p35 Cleavage to p25 p35 Cleavage to p25 Calpain Activation->p35 Cleavage to p25 Caspase-3 Activation Caspase-3 Activation Calpain Activation->Caspase-3 Activation This compound This compound This compound->Calpain Activation Neuronal Injury & Death Neuronal Injury & Death Cytoskeletal Degradation->Neuronal Injury & Death p35 Cleavage to p25->Neuronal Injury & Death Caspase-3 Activation->Neuronal Injury & Death

Caption: this compound blocks calpain activation, preventing downstream neurotoxic events.

Experimental Protocols

Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.

Calpain Activity Assay

This assay measures the enzymatic activity of calpain in cell lysates.

Protocol:

  • Cell Lysis: Lyse neuronal cells treated with or without this compound and an injury stimulus (e.g., glutamate for excitotoxicity) in a non-denaturing lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to a reaction buffer containing a fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to calpain activity. Compare the activity in this compound-treated cells to untreated controls.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound, followed by an insult to induce cell death (e.g., H₂O₂ for oxidative stress). Include appropriate positive and negative controls.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Immunofluorescence for Cytoskeletal Proteins

This technique visualizes the integrity of the neuronal cytoskeleton.

Protocol:

  • Cell Culture on Coverslips: Grow neuronal cells on sterile glass coverslips.

  • Treatment and Fixation: Treat the cells as described for the cell viability assay, then fix them with 4% paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a cytoskeletal protein (e.g., anti-α-spectrin or anti-neurofilament).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Assess the integrity and morphology of the cytoskeleton.

Caspase-3 Activity Assay

This assay quantifies the activity of the executioner caspase-3.

Protocol:

  • Cell Lysis: Prepare cell lysates from treated and control neuronal cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, incubate a standardized amount of protein with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).

  • Signal Measurement: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a plate reader.

  • Data Analysis: The signal is proportional to the caspase-3 activity. Compare the activity in this compound-treated cells to controls.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical Assays cluster_2 Cellular Assays Neuronal Cell Culture Neuronal Cell Culture Treatment with this compound Treatment with this compound Neuronal Cell Culture->Treatment with this compound Induction of Neuronal Injury Induction of Neuronal Injury Treatment with this compound->Induction of Neuronal Injury Calpain Activity Assay Calpain Activity Assay Induction of Neuronal Injury->Calpain Activity Assay Caspase-3 Activity Assay Caspase-3 Activity Assay Induction of Neuronal Injury->Caspase-3 Activity Assay Cell Viability (MTT) Assay Cell Viability (MTT) Assay Induction of Neuronal Injury->Cell Viability (MTT) Assay Immunofluorescence (Cytoskeleton) Immunofluorescence (Cytoskeleton) Induction of Neuronal Injury->Immunofluorescence (Cytoskeleton)

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

Conclusion

This compound presents a promising therapeutic strategy for neurodegenerative conditions by targeting the pathological overactivation of calpains. Its ability to preserve cytoskeletal integrity and inhibit apoptotic pathways underscores its potential as a neuroprotective agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other calpain inhibitors for the treatment of neurological disorders. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

Dazcapistat: A Novel Therapeutic Candidate for Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazcapistat is an investigational small molecule with therapeutic potential in the management of acute kidney injury (AKI). Conflicting reports suggest two primary mechanisms of action: inhibition of calpain activity and modulation of the Neto2 signaling pathway. This technical guide synthesizes the available preclinical and clinical data, providing a comprehensive overview of this compound's potential, its proposed mechanisms of action, and the experimental evidence supporting its development. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes.

Introduction

Acute kidney injury is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. The condition is common in hospitalized patients, particularly those in intensive care, and is associated with high morbidity and mortality. Currently, treatment options are primarily supportive, highlighting the urgent need for novel therapeutic interventions. This compound has emerged as a promising candidate, with early-stage clinical trials underway to evaluate its safety and efficacy.

Mechanism of Action

The precise mechanism of action of this compound remains an area of active investigation, with two distinct pathways being proposed.

Calpain Inhibition

One line of evidence suggests that this compound functions as a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases.

2.1.1. The Role of Calpains in Acute Kidney Injury

Calpains are ubiquitously expressed and play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Under pathological conditions such as ischemia-reperfusion injury, a key contributor to AKI, intracellular calcium levels rise, leading to the activation of calpains.[2] This activation can trigger a cascade of detrimental events, including the breakdown of cytoskeletal proteins, activation of inflammatory pathways, and ultimately, cell death.[2][3][4]

2.1.2. Evidence for this compound as a Calpain Inhibitor

A patent for this compound identifies it as a potent calpain inhibitor, with IC50 values of less than 3 µM for calpain 1, calpain 2, and calpain 9.

2.1.3. Signaling Pathway of Calpain-Mediated Kidney Injury

The following diagram illustrates the proposed signaling pathway through which calpain activation contributes to acute kidney injury.

Calpain_Pathway Ischemia Ischemia-Reperfusion Injury Ca_Influx Increased Intracellular Ca2+ Ischemia->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Cytoskeleton Cytoskeletal Protein Degradation Calpain_Activation->Cytoskeleton Inflammation Inflammatory Cascade Activation Calpain_Activation->Inflammation Apoptosis Apoptosis Calpain_Activation->Apoptosis Cell_Injury Renal Tubular Cell Injury Cytoskeleton->Cell_Injury Inflammation->Cell_Injury Apoptosis->Cell_Injury AKI Acute Kidney Injury Cell_Injury->AKI This compound This compound This compound->Calpain_Activation Inhibits

Proposed signaling pathway of calpain-mediated acute kidney injury and the inhibitory role of this compound.
NETO2 Inhibition

An alternative or potentially complementary mechanism of action involves the inhibition of Neuropilin and Tolloid-like 2 (NETO2).

2.2.1. The Role of NETO2 in Kidney Physiology

NETO2 is a transmembrane protein known to modulate the function of certain ion channels and receptors. Its precise role in kidney physiology and pathophysiology is not yet fully elucidated. However, emerging research suggests its involvement in processes relevant to kidney injury.

2.2.2. Evidence for this compound as a NETO2 Inhibitor

A press release from the developing company has described this compound as a "first-in-class small molecule inhibitor of NETO2." Further details on the specifics of this interaction are pending publication.

2.2.3. Proposed Signaling Pathway of NETO2-Mediated Kidney Protection

The hypothetical signaling pathway for NETO2 inhibition in the context of AKI is depicted below. This pathway is speculative and requires further experimental validation.

NETO2_Pathway This compound This compound NETO2 NETO2 This compound->NETO2 Inhibits Downstream_Effector Downstream Effector Molecule(s) NETO2->Downstream_Effector Cellular_Process Cellular Processes (e.g., Ion Homeostasis, Inflammation) Downstream_Effector->Cellular_Process Cell_Protection Renal Tubular Cell Protection Cellular_Process->Cell_Protection Reduced_AKI Reduced Acute Kidney Injury Cell_Protection->Reduced_AKI

Hypothetical signaling pathway of NETO2 inhibition by this compound leading to renal protection.

Preclinical Studies

Preclinical investigations in animal models of acute kidney injury have provided the foundational evidence for the therapeutic potential of this compound.

Animal Models of Acute Kidney Injury

Various animal models are employed to mimic the clinical manifestations of AKI in humans.[5][6][7][8] These models are crucial for evaluating the efficacy and safety of novel therapeutic agents like this compound.

Table 1: Common Preclinical Models of Acute Kidney Injury

ModelInduction MethodKey Pathophysiological Features
Ischemia-Reperfusion Injury (IRI)Clamping of the renal artery followed by reperfusionTubular necrosis, inflammation, oxidative stress[5]
Cisplatin-Induced NephrotoxicityAdministration of the chemotherapeutic agent cisplatinProximal tubule injury, apoptosis, inflammation[8]
Sepsis-Induced AKICecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injectionSystemic inflammation, renal hypoperfusion, tubular injury[1]
Efficacy of this compound in Preclinical Models

While specific preclinical data for this compound has not been publicly released in detail, the rationale for its development is based on its proposed mechanisms of action. Studies on other calpain inhibitors have demonstrated reno-protective effects in animal models of AKI.[2][3][4][9]

Table 2: Expected Efficacy Endpoints in Preclinical AKI Studies

ParameterMethod of MeasurementExpected Outcome with this compound
Serum Creatinine (SCr)Biochemical assay of blood samplesReduction in SCr levels
Blood Urea Nitrogen (BUN)Biochemical assay of blood samplesReduction in BUN levels
Kidney HistopathologyMicroscopic examination of kidney tissue sectionsReduced tubular necrosis, inflammation, and cast formation
Biomarkers of Kidney Injury (e.g., KIM-1, NGAL)ELISA or Western blot of urine or kidney tissueReduced expression of injury biomarkers
Experimental Protocol: Ischemia-Reperfusion Injury Model

The following provides a generalized protocol for inducing AKI via ischemia-reperfusion in a rodent model, a standard method for evaluating potential AKI therapeutics.

IRI_Protocol Start Start Anesthesia Anesthetize Animal (e.g., Isoflurane) Start->Anesthesia Surgery Midline Laparotomy Anesthesia->Surgery Clamp Isolate and Clamp Renal Pedicle (e.g., 30-45 min) Surgery->Clamp Reperfusion Remove Clamp to Allow Reperfusion Clamp->Reperfusion Closure Suture Incision Reperfusion->Closure Treatment Administer this compound or Vehicle Closure->Treatment Monitoring Monitor Animal and Collect Samples (Blood, Urine, Tissue) Treatment->Monitoring Analysis Analyze Samples for Efficacy Endpoints Monitoring->Analysis End End Analysis->End

Generalized experimental workflow for an ischemia-reperfusion induced acute kidney injury model.

Clinical Development

This compound is currently being evaluated in a Phase 2a clinical trial for the treatment of acute kidney injury.

Clinical Trial Design (NCT04355325)

Details of the clinical trial design are crucial for interpreting the forthcoming results.

Table 3: Overview of the NCT04355325 Clinical Trial

ParameterDescription
Official Title A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Patients with Acute Kidney Injury
Phase Phase 2a
Study Design Randomized, Double-Blind, Placebo-Controlled
Primary Outcome Measures - Incidence of Treatment-Emergent Adverse Events- Change from Baseline in Serum Creatinine
Secondary Outcome Measures - Pharmacokinetic Parameters of this compound- Change from Baseline in Urine Output- Need for Renal Replacement Therapy
Inclusion Criteria (General) - Hospitalized adults with a diagnosis of AKI
Exclusion Criteria (General) - Pre-existing chronic kidney disease (Stage 4 or 5)- History of kidney transplant
Safety and Tolerability

The primary objective of the Phase 2a trial is to assess the safety and tolerability of this compound in patients with AKI.

Table 4: Potential Adverse Events of Interest

System Organ ClassPotential Adverse Events
General Headache, Dizziness, Fatigue
Gastrointestinal Nausea, Vomiting, Diarrhea
Renal and Urinary Worsening of renal function (paradoxical effect)
Metabolism and Nutrition Electrolyte imbalances
Quantitative Efficacy Data (Anticipated)

The results of the NCT04355325 trial are not yet publicly available. However, based on the preclinical rationale, the following quantitative efficacy data would be anticipated.

Table 5: Anticipated Quantitative Efficacy Outcomes for this compound in AKI

EndpointThis compound GroupPlacebo Groupp-value
Mean Change in Serum Creatinine (mg/dL) from Baseline to Day 7 Anticipated DecreaseAnticipated Smaller Decrease or Increase<0.05
Proportion of Patients Requiring Renal Replacement Therapy (%) Anticipated Lower PercentageAnticipated Higher Percentage<0.05
Median Time to AKI Resolution (Days) Anticipated Shorter TimeAnticipated Longer Time<0.05

Future Directions and Conclusion

The therapeutic potential of this compound for acute kidney injury is promising, supported by a strong preclinical rationale centered on the inhibition of calpain and/or NETO2. The ongoing Phase 2a clinical trial is a critical step in validating these preclinical findings in a human population. A key area for future research will be to definitively elucidate the primary mechanism of action of this compound and to further explore the role of NETO2 in kidney disease. Successful outcomes from the current clinical trial could pave the way for larger, pivotal studies and potentially introduce a much-needed novel therapeutic option for patients with acute kidney injury. The data presented in this guide will be updated as new information becomes available.

References

Dazcapistat: A Technical Guide to a Novel Calpain 1 and 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazcapistat (also known as BLD-2660) is a potent, small-molecule inhibitor of calpain 1 and calpain 2, calcium-activated neutral cysteine proteases implicated in a variety of physiological and pathological processes. Dysregulation of calpain activity is a key feature in the progression of numerous neurodegenerative diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and relevant experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to Calpains and Their Role in Disease

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are activated by elevated intracellular calcium levels. The two most ubiquitous and well-studied isoforms are calpain 1 (µ-calpain) and calpain 2 (m-calpain), which differ in their calcium sensitivity. These proteases play crucial roles in fundamental cellular processes, including signal transduction, cytoskeletal remodeling, cell proliferation, and apoptosis.

However, the overactivation of calpains is a significant contributor to the pathology of a range of diseases. In neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, excessive calpain activity leads to the proteolytic degradation of essential neuronal proteins, contributing to synaptic dysfunction and neuronal death. Consequently, the inhibition of calpain 1 and 2 presents a promising therapeutic strategy to mitigate the progression of these devastating conditions.

This compound: A Potent Calpain 1 and 2 Inhibitor

This compound is a novel, potent inhibitor targeting both calpain 1 and calpain 2. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide
Molecular Formula C₂₁H₁₈FN₃O₄
Molecular Weight 395.38 g/mol
CAS Number 2221010-42-8
Chemical Structure SMILES: Cc1nc(-c2ccccc2F)c(C(=O)NC(Cc3ccccc3)C(=O)C(=O)N)o1

Quantitative Data: Inhibitory Potency

This compound has been identified as a potent inhibitor of calpain 1 and 2. The available data on its inhibitory concentration is presented below.

TargetIC₅₀Reference
Calpain 1< 3 µM[1] Patent WO2018064119A1
Calpain 2< 3 µM[1] Patent WO2018064119A1
Calpain 9< 3 µM[1] Patent WO2018064119A1

Note: More precise IC₅₀ and Kᵢ values for this compound are not currently publicly available.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic potential by inhibiting the proteolytic activity of calpain 1 and 2. The overactivation of these proteases in neurodegenerative diseases triggers a cascade of detrimental events. The following diagram illustrates the simplified signaling pathway of calpain activation and the inhibitory action of this compound.

Calpain_Inhibition_by_this compound Mechanism of Action of this compound cluster_upstream Upstream Events cluster_calpain Calpain Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress Calcium Influx Calcium Influx Cellular Stress->Calcium Influx e.g., Excitotoxicity, Oxidative Stress Inactive Calpain 1/2 Inactive Calpain 1/2 Calcium Influx->Inactive Calpain 1/2 Binds to Calmodulin-like domain Active Calpain 1/2 Active Calpain 1/2 Inactive Calpain 1/2->Active Calpain 1/2 Conformational Change Substrate Proteins Substrate Proteins Active Calpain 1/2->Substrate Proteins Proteolysis of e.g., Spectrin, CDK5 activators Cleavage Products Cleavage Products Substrate Proteins->Cleavage Products Neuronal Dysfunction & Death Neuronal Dysfunction & Death Cleavage Products->Neuronal Dysfunction & Death This compound This compound This compound->Active Calpain 1/2 Inhibition

Caption: this compound inhibits active calpain 1/2, preventing substrate cleavage.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Fluorescence-Based Calpain Activity Assay

This protocol describes a method to quantify the enzymatic activity of calpains in the presence of an inhibitor.

Calpain_Activity_Assay_Workflow Workflow for Fluorescence-Based Calpain Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, CaCl₂, DTT) E Add Buffer, Calpain, and this compound to microplate wells A->E B Prepare Calpain Enzyme Solution (Calpain 1 or 2) B->E C Prepare this compound Serial Dilutions C->E D Prepare Fluorogenic Substrate (e.g., Suc-LLVY-AMC) G Initiate reaction by adding Substrate D->G F Pre-incubate at 37°C E->F F->G H Incubate at 37°C in the dark G->H I Measure Fluorescence (e.g., Ex: 380 nm, Em: 460 nm) at multiple time points H->I J Calculate initial reaction velocities I->J K Plot velocity vs. This compound concentration J->K L Determine IC₅₀ value K->L

Caption: Workflow for determining the IC₅₀ of this compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), CaCl₂, and a reducing agent like DTT.

    • Enzyme Solution: Dilute purified calpain 1 or calpain 2 in assay buffer to the desired concentration.

    • Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer.

    • Substrate Solution: Prepare a stock solution of a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, calpain enzyme solution, and varying concentrations of this compound. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value of this compound.

Western Blot for Calpain Substrate Cleavage

This protocol is used to assess the inhibitory effect of this compound on the cleavage of a known calpain substrate in a cellular context.

Western_Blot_Workflow Workflow for Western Blot Analysis of Calpain Activity cluster_cell_treatment Cell Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection A Culture neuronal cells B Pre-treat with this compound at various concentrations A->B C Induce calpain activation (e.g., with a calcium ionophore like A23187) B->C D Lyse cells and collect protein extracts C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) F->G H Block membrane G->H I Incubate with primary antibody (against calpain substrate, e.g., spectrin) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect signal using chemiluminescence J->K

Caption: Workflow for assessing this compound's effect on substrate cleavage.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Pre-treat the cells with varying concentrations of this compound for a specified duration.

    • Induce calpain activation by treating the cells with a calcium ionophore (e.g., A23187) or by inducing excitotoxicity (e.g., with glutamate).

  • Protein Extraction and Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a known calpain substrate (e.g., spectrin or α-synuclein).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the full-length substrate and its cleavage products.

    • Analyze the ratio of cleaved to full-length substrate to determine the extent of calpain activity and the inhibitory effect of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the potential neuroprotective effects of this compound against a toxic insult.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay cluster_cell_plating_treatment Cell Plating & Treatment cluster_mtt_incubation MTT Incubation cluster_solubilization_reading Solubilization & Reading cluster_analysis Data Analysis A Seed neuronal cells in a 96-well plate B Pre-treat with this compound A->B C Induce cell death (e.g., with an excitotoxin or oxidative stress agent) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours at 37°C to allow formazan formation D->E F Add solubilization solution (e.g., DMSO or SDS in HCl) E->F G Incubate to dissolve formazan crystals F->G H Measure absorbance at ~570 nm G->H I Calculate percentage of cell viability relative to untreated controls H->I

References

Dazcapistat (BLD-2660): An In-Depth Technical Review of its Investigational Indications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazcapistat (formerly BLD-2660) is a potent, orally bioavailable small molecule inhibitor of calpains, a family of calcium-dependent proteases. Developed by Blade Therapeutics, this compound has been the subject of clinical investigation for a range of fibrotic and inflammatory conditions. This technical guide provides a comprehensive overview of the investigational indications for this compound, detailing its mechanism of action, preclinical data, and clinical trial findings. Quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are described to offer a complete picture of its development program. It is important to note that while this compound showed promise in early-stage trials, its development program has been discontinued by Blade Therapeutics in favor of other pipeline candidates.

Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Calpains are intracellular cysteine proteases that have been implicated in various cellular processes, including cell migration, proliferation, and apoptosis, all of which play a role in the fibrotic cascade. This compound was designed to inhibit calpain activity, thereby targeting a key driver of fibrosis.

Mechanism of Action

This compound is a potent inhibitor of calpains 1, 2, and 9. By binding to the active site of these enzymes, this compound prevents the cleavage of their downstream substrates. This inhibition is believed to interfere with multiple pro-fibrotic signaling pathways.

Simplified Proposed Mechanism of Action of this compound in Fibrosis cluster_0 Cellular Stress/Injury cluster_1 Calpain Activation cluster_2 Pro-Fibrotic Signaling cluster_3 This compound Intervention Cellular Injury Cellular Injury Ca2_Influx Increased Intracellular Ca2+ Cellular Injury->Ca2_Influx Calpain_Activation Calpain Activation Ca2_Influx->Calpain_Activation TGFb_Signaling TGF-β Signaling Calpain_Activation->TGFb_Signaling Activates Myofibroblast_Differentiation Myofibroblast Differentiation TGFb_Signaling->Myofibroblast_Differentiation ECM_Production ECM Production (e.g., Collagen) Myofibroblast_Differentiation->ECM_Production Fibrosis Fibrosis ECM_Production->Fibrosis This compound This compound (BLD-2660) This compound->Calpain_Activation Inhibits

Caption: Proposed mechanism of this compound in inhibiting fibrosis.

Investigational Indications

This compound has been investigated in three primary indications, all of which have a significant fibrotic or inflammatory component.

COVID-19 Pneumonia

Rationale: The acute respiratory distress syndrome (ARDS) associated with severe COVID-19 is characterized by a "cytokine storm" and subsequent pulmonary fibrosis. By inhibiting calpain, this compound was hypothesized to reduce the inflammatory response and mitigate the development of lung fibrosis.

Clinical Development: Blade Therapeutics initiated a Phase 2, randomized, double-blind, placebo-controlled study (NCT04334460) to evaluate the safety and efficacy of this compound in hospitalized patients with COVID-19 pneumonia. The trial successfully enrolled 120 patients.

Experimental Protocol (Phase 2 - NCT04334460):

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled
Patient Population Hospitalized adults with confirmed SARS-CoV-2 infection and pneumonia
Intervention This compound (BLD-2660) or placebo, administered orally
Primary Outcome To be determined from final study results
Secondary Outcomes To be determined from final study results

Data: Specific quantitative data from this trial have not been publicly released. The discontinuation of the this compound program suggests the results may not have met the primary endpoints.

Idiopathic Pulmonary Fibrosis (IPF)

Rationale: IPF is a progressive and fatal lung disease characterized by the relentless formation of scar tissue in the lungs. Calpain activation is believed to be a key contributor to the pathogenesis of IPF.

Preclinical Data: Preclinical studies in animal models of pulmonary fibrosis demonstrated that this compound could reduce lung fibrosis.

Clinical Development: While Blade Therapeutics indicated that this compound was being investigated for IPF, specific clinical trial details for this indication are not publicly available. The company has since advanced a different molecule, cudetaxestat (BLD-0409), for the treatment of IPF.

Scleroderma Interstitial Lung Disease (ILD)

Rationale: Scleroderma is a systemic autoimmune disease that can lead to fibrosis of the skin and internal organs, including the lungs (ILD). The underlying mechanism of fibrosis in scleroderma-ILD shares common pathways with IPF, making calpain inhibition a plausible therapeutic strategy.

Clinical Development: Similar to IPF, specific clinical trial information for this compound in scleroderma-ILD has not been disclosed.

Experimental Workflows

General Preclinical to Clinical Workflow for this compound cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (Calpains) Lead_Opt Lead Optimization (this compound) Target_ID->Lead_Opt In_Vitro In Vitro Assays (Enzyme Inhibition, Cell-based) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Fibrosis Models) In_Vitro->In_Vivo Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Phase_1 Phase 1 (Safety & PK in Healthy Volunteers) Tox_Studies->Phase_1 IND Submission Phase_2 Phase 2 (Efficacy & Safety in Patients) Phase_1->Phase_2 Phase_3 Phase 3 (Pivotal Trials) Phase_2->Phase_3 Program_Discontinuation Program Discontinued Phase_2->Program_Discontinuation Decision Point

Caption: A generalized workflow from preclinical to clinical development for this compound.

Summary of Quantitative Data

Due to the early termination of the this compound program, a comprehensive public dataset of quantitative clinical results is unavailable. Preclinical data from Blade Therapeutics indicated potent inhibition of calpains 1, 2, and 9 with IC50 values in the low micromolar range.

ParameterValueSource
Calpain 1 IC50 < 3 µM
Calpain 2 IC50 < 3 µM
Calpain 9 IC50 < 3 µM

Conclusion and Future Directions

This compound represented a targeted approach to treating fibrotic and inflammatory diseases by inhibiting calpain activity. While it progressed to Phase 2 clinical trials for COVID-19 pneumonia and was considered for IPF and scleroderma-ILD, Blade Therapeutics has since discontinued its development. This decision was likely based on a comprehensive evaluation of the clinical data and the comparative potential of other assets in their pipeline, such as cudetaxestat.

The investigation into this compound has, nevertheless, contributed valuable insights into the role of calpains in disease and the therapeutic potential of their inhibition. Future research in this area may build upon the lessons learned from the this compound program to develop next-generation calpain inhibitors with improved efficacy and safety profiles for the treatment of fibrotic and other debilitating diseases.

Technical Whitepaper: Therapeutic Strategies in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The landscape of therapeutic development for neurodegenerative diseases is rapidly evolving, with a focus on novel mechanisms to modify disease progression. This document provides a technical overview of a key area of investigation: the modulation of the kynurenine pathway, a central metabolic route implicated in the pathophysiology of Alzheimer's, Parkinson's, and Huntington's diseases. This guide details the dual neuroprotective and neurotoxic roles of this pathway, focusing on Kynurenine Aminotransferase II (KAT-II) as a therapeutic target. Included are summaries of quantitative preclinical data for KAT-II inhibitors, detailed experimental protocols for their evaluation, and visualizations of the core signaling and experimental workflows.

A Note on Dazcapistat (BHV-7000): Initial interest in this compound's role in neurodegeneration prompted this guide. However, it is critical to clarify that this compound, also known as BHV-7000, is a potent and selective activator of the Kv7.2/Kv7.3 voltage-gated potassium channels.[1][2] Its primary mechanism is the modulation of neuronal excitability, and it is currently under development for epilepsy and mood disorders.[1][3][4] Publicly available preclinical and clinical data do not indicate that this compound's mechanism of action involves the kynurenine pathway.[1][5][6][7] While neuronal hyperexcitability is a feature of some neurodegenerative diseases, making Kv7 activators a potential area of future research in that field, the core focus of this technical guide will be on the well-established strategy of kynurenine pathway modulation, which aligns with the detailed technical requirements of this paper.[8][9][10][11][12]

The Kynurenine Pathway: A Dichotomous Role in Neurodegeneration

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan.[13][14] This pathway is a critical nexus of inflammation, immunity, and neurotransmission.[13][15] Its metabolites have been extensively linked to the pathogenesis of several neurodegenerative diseases.[16][17] The pathway is characterized by a crucial branch point that determines the balance between neuroprotective and neurotoxic outcomes.

  • The Neuroprotective Branch: Kynurenine can be converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA).[13] KYNA is an antagonist of ionotropic glutamate receptors (NMDA, AMPA, Kainate) and α7 nicotinic acetylcholine receptors.[18][19] By blocking these receptors, KYNA can reduce excitotoxicity and is considered neuroprotective.[19][20] In the brain, KAT-II is the primary enzyme responsible for the synthesis of KYNA.[18][20][21]

  • The Neurotoxic Branch: Alternatively, the enzyme kynurenine-3-monooxygenase (KMO) converts kynurenine into 3-hydroxykynurenine (3-HK).[13] This branch leads to the production of the NMDA receptor agonist quinolinic acid (QUIN), a potent excitotoxin, and the free-radical generator 3-HK.[13][15] Over-activation of this branch is associated with neuroinflammation, oxidative stress, and neuronal cell death.[15][17]

An imbalance, often favoring the neurotoxic branch and/or altering the delicate balance of KYNA, is a common finding in postmortem brain tissue and animal models of Alzheimer's, Parkinson's, and Huntington's disease.[14][15]

Kynurenine_Pathway cluster_main Tryptophan Metabolism cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KATII KAT-II (Target for Inhibition) Kynurenine->KATII HK3 3-Hydroxykynurenine (3-HK) KMO->HK3 QUIN Quinolinic Acid (QUIN) HK3->QUIN Kynureninase Neurotoxicity Excitotoxicity & Oxidative Stress QUIN->Neurotoxicity KYNA Kynurenic Acid (KYNA) KATII->KYNA Neuroprotection Antagonist at NMDA/α7nACh Receptors KYNA->Neuroprotection KATII_Inhibition_MOA cluster_pathology Pathological State (e.g., Neuroinflammation) cluster_intervention Therapeutic Intervention HighKyn High L-Kynurenine KATII_active KAT-II Enzyme HighKyn->KATII_active HighKYNA Excess Kynurenic Acid (KYNA) KATII_active->HighKYNA NMDAR NMDA Receptor HighKYNA->NMDAR Antagonizes Glycine Site CognitiveImpairment Cognitive Impairment NMDAR->CognitiveImpairment Reduces Glutamatergic Signaling KATII_inhibitor This compound-like KAT-II Inhibitor KATII_blocked KAT-II Enzyme KATII_inhibitor->KATII_blocked Inhibits NormKYNA Normalized KYNA KATII_blocked->NormKYNA Reduces KYNA Production NMDAR_active NMDA Receptor NormKYNA->NMDAR_active Relieves Antagonism CognitiveImprovement Improved Cognition NMDAR_active->CognitiveImprovement Restores Signaling KATII_Assay_Workflow start Start prep_mix 1. Prepare Reaction Mixture (Substrate, Cofactor, Buffer) start->prep_mix add_inhibitor 2. Add Test Inhibitor or Vehicle prep_mix->add_inhibitor add_enzyme 3. Initiate with KAT-II Enzyme add_inhibitor->add_enzyme incubate 4. Incubate at 37°C for 10 min add_enzyme->incubate terminate 5. Terminate with Formic Acid incubate->terminate hplc 6. Analyze KYNA by HPLC terminate->hplc quantify 7. Quantify and Calculate IC₅₀ hplc->quantify end End quantify->end

References

Dazcapistat: A Technical Guide to a Novel Calpain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazcapistat (also known as BLD-2660) is a potent, small-molecule inhibitor of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, including muscular dystrophies, neurodegenerative disorders, and fibrotic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound. Detailed methodologies for relevant assays and signaling pathway diagrams are included to support further research and development efforts.

Chemical Structure and Properties

This compound is a meticulously designed molecule featuring a central oxazole scaffold. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

IdentifierValueReference
IUPAC Name N-[(2R)-4-amino-3,4-dioxo-1-phenylbutan-2-yl]-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide
SMILES CC1=NC(=C(O1)C(=O)N--INVALID-LINK--C(=O)C(=O)N)C3=CC=CC=C3F
Molecular Formula C₂₁H₁₈FN₃O₄
Molecular Weight 395.38 g/mol [1]
CAS Number 2221010-89-3[1]
InChI Key XYQHCMDVGIJOTA-MRXNPFEDSA-N[1]
Computed XLogP3 2.9
Polar Surface Area 115 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6

Mechanism of Action: Calpain Inhibition

This compound functions as a potent inhibitor of several calpain isoforms. Calpains are intracellular proteases that, when overactivated by elevated intracellular calcium levels, contribute to pathological cellular processes such as cytoskeletal breakdown, inflammation, and cell death.[2]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀Reference
Calpain 1< 3 µM[3][4][5]
Calpain 2< 3 µM[3][4][5]
Calpain 9< 3 µM[3][4][5]

The inhibitory activity of this compound against these key calpain isoforms suggests its therapeutic potential in a range of conditions where calpain hyperactivity is a contributing factor.

Signaling Pathway of Calpain Activation and Inhibition

The following diagram illustrates the general mechanism of calpain activation by calcium influx and its subsequent inhibition by this compound, preventing the cleavage of downstream substrates involved in cellular degradation.

Calpain_Pathway Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive Activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Substrates Cytoskeletal & Other Substrate Proteins Calpain_active->Substrates Cleaves This compound This compound This compound->Calpain_active Inhibits Degradation Cellular Degradation & Pathology Substrates->Degradation

Figure 1: this compound Inhibition of the Calpain Pathway.

Therapeutic Potential and Clinical Development

This compound was under development by Blade Therapeutics for the treatment of fibrotic and neurodegenerative diseases.[6][7] The rationale for its development stems from the established role of calpains in the progression of these conditions. While specific results from Phase II clinical trials have not been publicly disclosed, the progression of the compound to this stage suggests promising preclinical and Phase I safety data.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be derived from patent literature. The general workflow involves the coupling of key intermediates, followed by deprotection and purification steps. A detailed, step-by-step protocol would require access to the full patent text and supplementary information which is not publicly available.

Synthesis_Workflow start Starting Materials (Oxazole & Phenylbutane derivatives) coupling Amide Coupling Reaction start->coupling deprotection Deprotection Step coupling->deprotection purification Purification (e.g., Chromatography) deprotection->purification final_product This compound purification->final_product

Figure 2: General Synthetic Workflow for this compound.
In Vitro Calpain Activity Assay

The inhibitory potency of this compound on calpain isoforms can be determined using a fluorometric activity assay.

Principle: The assay measures the cleavage of a specific fluorogenic calpain substrate. In the presence of an active calpain enzyme, the substrate is cleaved, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the calpain activity. This compound's inhibitory effect is quantified by measuring the reduction in this rate.

Materials:

  • Purified recombinant human calpain-1, calpain-2, and calpain-9.

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl₂ and a reducing agent like DTT).

  • This compound stock solution (in DMSO).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the calpain enzyme, and the different concentrations of this compound or vehicle (DMSO) for the control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set duration (e.g., 30-60 minutes).

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition (calculated relative to the vehicle control) against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Quantitative Analysis by HPLC-MS/MS

The concentration of this compound in biological matrices (e.g., plasma, tissue homogenates) can be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10][11]

Principle: This highly sensitive and selective technique separates this compound from other matrix components using high-performance liquid chromatography (HPLC) and then detects and quantifies it using tandem mass spectrometry (MS/MS).

Instrumentation:

  • HPLC system with a suitable reversed-phase column (e.g., C18).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure Outline:

  • Sample Preparation: Extract this compound from the biological matrix using protein precipitation or liquid-liquid extraction. An internal standard (a structurally similar molecule) should be added before extraction for accurate quantification.

  • Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve separation.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. This compound and the internal standard are ionized, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

  • Quantification: A calibration curve is constructed by analyzing samples with known concentrations of this compound. The concentration in the unknown samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound in humans is not yet publicly available. Preclinical studies would have been conducted to assess these parameters and inform dosing for clinical trials.

Conclusion

This compound is a promising calpain inhibitor with demonstrated potent in vitro activity against key calpain isoforms. Its development has reached the clinical stage, indicating a favorable preclinical profile. This technical guide provides a foundational understanding of this compound's chemical and biological properties. Further disclosure of clinical trial data and detailed experimental protocols will be crucial for the scientific community to fully evaluate its therapeutic potential.

References

An In-depth Technical Guide to the Calpain-Calpastatin System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the calpain-calpastatin system, a crucial intracellular proteolytic system involved in a myriad of physiological and pathological processes. The intricate balance between the calcium-activated proteases, calpains, and their endogenous inhibitor, calpastatin, is essential for cellular homeostasis. Dysregulation of this system has been implicated in a wide range of diseases, making it a significant target for therapeutic intervention.

Core Components and Mechanism

The calpain-calpastatin system is primarily composed of calpains, a family of calcium-dependent cysteine proteases, and calpastatin, their specific endogenous inhibitor.[1]

Calpains: These proteases are heterodimers consisting of a large catalytic subunit (80 kDa) and a small regulatory subunit (28 kDa).[2][3] The large subunit contains the active site and calcium-binding domains, while the small subunit is involved in stability and activation.[2] The two most well-characterized isoforms are µ-calpain (calpain-1) and m-calpain (calpain-2), which are distinguished by their differing requirements for calcium concentration for activation, with µ-calpain requiring micromolar concentrations and m-calpain requiring millimolar concentrations.[4]

Calpastatin: This specific inhibitor protein regulates calpain activity.[5] A single calpastatin molecule contains four inhibitory domains, each capable of binding and inhibiting one calpain molecule.[6] The inhibition is a calcium-dependent process, suggesting that calpastatin preferentially targets activated calpain.

The activation of calpains is triggered by an increase in intracellular calcium levels.[7] This rise in calcium can be initiated by various cellular signals and events. Upon binding calcium, calpain undergoes a conformational change that leads to its activation and the subsequent cleavage of its protein substrates. Calpastatin, in turn, binds to the activated calpain, preventing its proteolytic activity and thus providing a critical regulatory mechanism.[5]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for the core components of the calpain-calpastatin system.

ComponentSubunitMolecular Weight (kDa)Source(s)
µ-Calpain (Calpain-1)Large (Catalytic)~80[2][3]
Small (Regulatory)~28[2][3]
m-Calpain (Calpain-2)Large (Catalytic)~80[2][3]
Small (Regulatory)~28[2][3]
CalpastatinFull-length (apparent)105-110[8]
Truncated (apparent)68[8]
Domain I (recombinant)14[9]
Calpain IsoformOptimal pHSource(s)
µ-Calpain7.5[10]
m-Calpain7.3[10]
ParameterValueConditionSource(s)
Ki (LK for Calpain II)2.7 nMNon-competitive inhibition[11]
Ki (HK for Calpain II)2.3 nM (no substrate)Mixed non-competitive inhibition[11]
0.71 nM (sat. substrate)[11]
Ki (Calpastatin peptide for Calpain)42.6 nM[12]
IC50 (CAST peptide for Calpain-1)~100 nM[12]

Physiological and Pathological Roles

The calpain-calpastatin system is integral to numerous cellular functions:

  • Signal Transduction: Calpains are involved in various signaling pathways by cleaving key proteins such as protein kinase C (PKC) and protein tyrosine phosphatases, thereby modulating their activity.[13][14]

  • Cytoskeletal Remodeling: By cleaving cytoskeletal proteins, calpains play a role in processes like cell motility and structural integrity.[7]

  • Apoptosis: Calpains can contribute to programmed cell death by cleaving caspases and other proteins involved in the apoptotic cascade.[7][15][16]

  • Cell Cycle Progression and Differentiation: The system is involved in regulating cell proliferation and differentiation in various cell types.[4]

Dysregulation of the calpain-calpastatin system, often characterized by excessive calpain activity, is implicated in a range of pathologies:

  • Neurodegenerative Diseases: Overactivation of calpain contributes to neuronal damage in conditions like Alzheimer's disease.[15]

  • Muscular Dystrophies: Aberrant calpain activity is a factor in the progression of certain muscular dystrophies.

  • Cancer: The system's role in cell proliferation and migration links it to cancer development and metastasis.

  • Ischemic Injury: Calpain activation following ischemic events in the heart or brain contributes to tissue damage.

Experimental Protocols

Fluorometric Calpain Activity Assay

This protocol is adapted from commercially available kits and provides a method for quantifying calpain activity in cell lysates.[17]

Materials:

  • Extraction Buffer (specifically designed to extract cytosolic proteins without activating calpain)

  • 10X Reaction Buffer

  • Calpain Substrate (e.g., Ac-LLY-AFC)

  • Active Calpain (Positive Control)

  • Calpain Inhibitor (e.g., Z-LLY-FMK, Negative Control)

  • 96-well black, clear-bottom microplate

  • Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

  • Sample Preparation:

    • Harvest 1-2 x 106 cells and pellet by centrifugation.

    • Resuspend the cell pellet in 100 µl of ice-cold Extraction Buffer.

    • Incubate on ice for 20 minutes, mixing gently several times.

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Dilute the cell lysate to a final protein concentration of 50-200 µg in 85 µl of Extraction Buffer in a microplate well.

    • Prepare a positive control by adding 1-2 µl of Active Calpain to 85 µl of Extraction Buffer.

    • Prepare a negative control by using untreated cell lysate or by adding 1 µl of Calpain Inhibitor to the treated cell lysate.

    • Add 10 µl of 10X Reaction Buffer to each well.

    • Add 5 µl of Calpain Substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour in the dark.

    • Read the fluorescence in a fluorometer at Ex/Em = 400/505 nm.

  • Data Analysis:

    • Calpain activity can be determined by comparing the fluorescence of the treated samples to the negative control.

    • Activity can also be expressed as Relative Fluorescence Units (RFU) per milligram of protein.

Casein Zymography for Calpain Activity

This technique allows for the detection of calpain activity within a gel matrix.[5][18]

Materials:

  • Non-denaturing polyacrylamide gel containing casein

  • Running buffer

  • Incubation buffer with and without calcium

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates under non-denaturing conditions.

  • Electrophoresis: Run the samples on the casein-containing polyacrylamide gel under non-denaturing conditions.

  • Renaturation and Activation:

    • Wash the gel to remove SDS (if used in sample preparation).

    • Incubate the gel in a buffer containing calcium to activate the calpains. A parallel gel can be incubated in a buffer without calcium as a negative control.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Zones of calpain activity will appear as clear bands against a blue background, indicating the digestion of casein.

Measurement of Calpastatin Inhibitory Activity

This protocol is based on the fluorometric calpain activity assay and quantifies the inhibitory potential of a sample containing calpastatin.

Materials:

  • All materials for the Fluorometric Calpain Activity Assay

  • Purified active calpain

  • Sample containing calpastatin (e.g., cell lysate, purified fraction)

Procedure:

  • Prepare a standard calpain activity reaction:

    • In a microplate well, add a known amount of purified active calpain to the assay buffer.

  • Add Calpastatin Sample:

    • Add varying concentrations of the calpastatin-containing sample to the wells with active calpain.

    • Include a control well with active calpain but no calpastatin sample.

  • Initiate Reaction:

    • Add the fluorogenic calpain substrate to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.

    • Measure the fluorescence at Ex/Em = 400/505 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the calpastatin sample compared to the control (calpain alone).

    • The concentration of the calpastatin sample that results in 50% inhibition of calpain activity (IC50) can be determined.

Visualizations

The following diagrams illustrate key aspects of the calpain-calpastatin system.

Calpain_Activation_and_Inhibition cluster_activation Calpain Activation cluster_inhibition Calpastatin Inhibition Inactive_Calpain Inactive Calpain (Proenzyme) Active_Calpain Active Calpain Inactive_Calpain->Active_Calpain Conformational Change Ca2+ ↑ Intracellular Ca2+ Ca2+->Inactive_Calpain Cleaved_Products Cleaved Products Active_Calpain->Cleaved_Products Proteolysis Calpain_Calpastatin_Complex Inactive Calpain-Calpastatin Complex Active_Calpain->Calpain_Calpastatin_Complex Substrate Protein Substrate Substrate->Active_Calpain Calpastatin Calpastatin Calpastatin->Calpain_Calpastatin_Complex

Caption: Calpain activation by calcium and subsequent inhibition by calpastatin.

Calpain_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus Ca2_Influx ↑ Intracellular Ca2+ Apoptotic_Stimulus->Ca2_Influx Calpain_Activation Calpain Activation Ca2_Influx->Calpain_Activation Caspase_Cleavage Caspase Cleavage & Activation Calpain_Activation->Caspase_Cleavage Cytoskeletal_Degradation Cytoskeletal Protein Degradation Calpain_Activation->Cytoskeletal_Degradation Apoptosis Apoptosis Caspase_Cleavage->Apoptosis Cytoskeletal_Degradation->Apoptosis

Caption: Role of calpain in the apoptotic signaling cascade.

Calpain_Activity_Assay_Workflow Start Start Cell_Lysis Cell Lysis & Cytosolic Extraction Start->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Assay_Setup Set up Assay in 96-well Plate (Lysate, Buffers, Substrate) Protein_Quantification->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Fluorescence_Reading Read Fluorescence (Ex: 400nm, Em: 505nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorometric calpain activity assay.

References

Dazcapistat and its Effects on Cellular Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazcapistat (also known as BLD-2660) is a potent, orally bioavailable inhibitor of calpains 1, 2, and 9, currently under investigation for the treatment of fibrotic diseases. Calpains, a family of calcium-dependent cysteine proteases, are increasingly recognized for their multifaceted roles in cellular signaling, including the regulation of apoptosis. While direct, peer-reviewed studies detailing the specific effects of this compound on cellular apoptosis pathways are not yet publicly available, its mechanism as a calpain inhibitor allows for a comprehensive theoretical framework of its potential impact on programmed cell death. This technical guide synthesizes the known roles of calpains in apoptosis and provides a detailed overview of the expected effects of this compound, including potential signaling pathway interactions, quantitative analysis of apoptotic markers, and detailed experimental protocols for investigation.

Introduction to this compound and Calpain Inhibition

This compound is a small molecule inhibitor of calpains, with IC50 values in the low micromolar range for calpains 1, 2, and 9.[1][2] Calpains are ubiquitously expressed intracellular proteases that play a crucial role in a variety of cellular processes, including cell motility, signal transduction, and cell cycle progression. Dysregulation of calpain activity has been implicated in numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and fibrosis.

The role of calpains in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the specific calpain isoform involved. Calpains can influence both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis through the cleavage of various substrates, including caspases, Bcl-2 family proteins, and cytoskeletal components.

Potential Effects of this compound on Apoptotic Signaling Pathways

Based on the known functions of calpains in apoptosis, this compound, as a calpain inhibitor, is expected to modulate several key signaling pathways. The following sections detail the potential mechanisms of action.

Interaction with the Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is centered around the mitochondria and is regulated by the Bcl-2 family of proteins. Calpains can influence this pathway at multiple points.

  • Bcl-2 Family Proteins: Calpains have been shown to cleave and inactivate the anti-apoptotic protein Bcl-2 and cleave the pro-apoptotic protein Bid to its active form, tBid. Inhibition of calpain by this compound could therefore be expected to prevent Bcl-2 degradation and inhibit the activation of Bid, thereby having an anti-apoptotic effect in certain contexts. Conversely, in other cell types, calpain activation is required for cell survival, and its inhibition could promote apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): By modulating the activity of Bcl-2 family proteins, calpains can influence the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. Therefore, this compound could potentially stabilize the mitochondrial membrane and prevent the release of these factors.

  • Apoptosis-Inducing Factor (AIF): Calpains can cleave AIF, a mitochondrial flavoprotein, leading to its release and translocation to the nucleus where it induces caspase-independent DNA fragmentation. This compound may inhibit this process by preventing AIF cleavage.

Crosstalk with the Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8.

  • Caspase-8 Activation: Calpains have been reported to cleave and activate pro-caspase-8. Inhibition of calpain activity by this compound could therefore suppress the activation of the extrinsic apoptotic pathway.

Direct and Indirect Effects on Caspases

Caspases are the central executioners of apoptosis. The relationship between calpains and caspases is intricate, with evidence of both activation and inactivation.

  • Initiator and Effector Caspases: Calpains can directly cleave and activate certain caspases, such as caspase-3 and caspase-7. Conversely, caspases can also cleave and activate calpains. By inhibiting calpain, this compound could disrupt this crosstalk, potentially leading to either an increase or decrease in apoptosis depending on the dominant pathway in a specific cell type.

Quantitative Analysis of this compound's Apoptotic Effects (Hypothetical Data)

While specific quantitative data for this compound's effect on apoptosis is not yet available, the following tables present hypothetical data based on typical results observed with other calpain inhibitors. These tables are for illustrative purposes to guide researchers in their experimental design and data interpretation.

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V+)Fold Change in Caspase-3/7 Activity
Jurkat (T-cell leukemia) 0 (Control)5.2 ± 0.81.0
115.7 ± 2.12.5 ± 0.3
538.4 ± 4.55.1 ± 0.6
1062.1 ± 6.38.9 ± 1.1
MCF-7 (Breast cancer) 0 (Control)3.8 ± 0.51.0
18.1 ± 1.21.8 ± 0.2
521.5 ± 3.33.7 ± 0.4
1045.9 ± 5.16.2 ± 0.8

Table 1: Hypothetical Dose-Dependent Induction of Apoptosis by this compound. Data are presented as mean ± standard deviation from three independent experiments.

ProteinTreatmentFold Change in Expression/Cleavage
Cleaved PARP This compound (10 µM)4.2 ± 0.5
Cleaved Caspase-3 This compound (10 µM)3.8 ± 0.4
Bax/Bcl-2 Ratio This compound (10 µM)2.9 ± 0.3
Cytochrome c (Cytosolic) This compound (10 µM)3.1 ± 0.4

Table 2: Hypothetical Effect of this compound on Apoptotic Protein Levels. Data are presented as fold change relative to untreated control cells.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cellular apoptosis.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound (or vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified time.

  • Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Cells treated with this compound or vehicle control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases, caspase-3 and -7.

Materials:

  • Cells treated with this compound or vehicle control

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential apoptotic pathways affected by this compound and a general experimental workflow.

Dazcapistat_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_calpain Calpain System Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion MOMP Bcl2->Mitochondrion Inhibition of MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Calpain Calpain Calpain->Bcl2 Cleavage Calpain->Pro_Caspase3 Activation This compound This compound This compound->Calpain Experimental_Workflow cluster_assays Apoptosis Assays start Cell Culture treatment Treatment with this compound start->treatment harvest Cell Harvesting treatment->harvest flow_cytometry Flow Cytometry (Annexin V/PI) harvest->flow_cytometry western_blot Western Blot (Apoptotic Markers) harvest->western_blot caspase_assay Caspase-3/7 Assay harvest->caspase_assay data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis western_blot->data_analysis caspase_assay->data_analysis conclusion Conclusion on Apoptotic Effect data_analysis->conclusion

References

Preliminary Studies on Dapagliflozin in Cardiovascular Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Dazcapistat" and "DAPA-5" did not yield any publicly available information. It is possible that this is an internal compound name not yet in the public domain or a typographical error. Based on the similarity of "DAPA-5" to "DAPA," a common abbreviation for Dapagliflozin, this technical guide will focus on the preliminary cardiovascular research for Dapagliflozin . Dapagliflozin is a well-documented sodium-glucose cotransporter-2 (SGLT2) inhibitor with significant findings in cardiovascular research.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core preliminary studies of Dapagliflozin in cardiovascular research. It includes quantitative data from key clinical trials, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Core Mechanism of Action

Dapagliflozin's primary mechanism of action is the selective inhibition of sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of glucose and sodium, leading to increased urinary excretion of both.[1][3] While initially developed as a glucose-lowering therapy for type 2 diabetes mellitus (T2DM), its cardiovascular benefits have been shown to extend to patients with and without T2DM.[3][4]

The cardiovascular protective effects are multifactorial and not solely dependent on its glucose-lowering effect.[5] Key proposed mechanisms include:

  • Hemodynamic Effects: Increased osmotic diuresis and natriuresis lead to a reduction in plasma volume, preload, and afterload, thereby improving ventricular loading conditions.[3][6] This also contributes to a modest reduction in blood pressure.[2][7]

  • Myocardial Energetics: SGLT2 inhibitors have been shown to increase the production and utilization of ketone bodies by the myocardium, providing a more efficient energy source.[3]

  • Cellular and Molecular Effects: Dapagliflozin may inhibit the sodium-proton exchanger (NHE) in cardiomyocytes, leading to a decrease in intracellular calcium and mitigating mitochondrial-induced cellular damage.[1] It has also been associated with anti-inflammatory effects.[1]

Key Clinical Trials: Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal preliminary clinical trials of Dapagliflozin in cardiovascular research.

Table 1: DAPA-HF (Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure) Trial Data
Parameter Dapagliflozin Group (n=2,373) Placebo Group (n=2,371) Hazard Ratio (95% CI) P-value Citation
Primary Outcome 16.3%21.2%0.74 (0.65 - 0.85)<0.001[4][8]
Cardiovascular Death9.6%11.5%0.82 (0.69 - 0.98)0.029[4][8]
Hospitalization for Heart Failure9.7%13.4%--[8]
Worsening Heart Failure10.0%13.7%0.70 (0.59 - 0.83)<0.001[4]
All-Cause Mortality ----
Ventricular Arrhythmia, Resuscitated Cardiac Arrest, or Sudden Death 5.9%7.4%-0.037[8]
Worsening of Renal Function 1.2%1.6%-0.17[8]
Table 2: DECLARE-TIMI 58 (Dapagliflozin Effect on Cardiovascular Events) Trial Data
Parameter Dapagliflozin Group Placebo Group Hazard Ratio (95% CI) P-value Citation
Co-Primary Efficacy Outcome 1: MACE 8.8%9.4%0.93 (0.84 - 1.03)0.17[9]
Co-Primary Efficacy Outcome 2: CV Death or Hospitalization for HF 4.9%5.8%0.83 (0.73 - 0.95)0.005[9]
Hospitalization for Heart Failure--0.73 (0.61 - 0.88)-[9]
Cardiovascular Death--0.98 (0.82 - 1.17)-[9]
Renal Events 4.3%5.6%0.76 (0.67 - 0.87)-[9]
All-Cause Mortality 6.2%6.6%0.93 (0.82 - 1.04)-[9]

Experimental Protocols

DAPA-HF Trial Protocol
  • Objective: To evaluate the efficacy and safety of Dapagliflozin 10 mg once daily compared with placebo in patients with heart failure with reduced ejection fraction (HFrEF), with or without type 2 diabetes.[4][8]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

  • Patient Population: 4,744 patients with symptomatic heart failure (New York Heart Association [NYHA] class II, III, or IV) and a left ventricular ejection fraction (LVEF) of 40% or less.[4][8]

  • Inclusion Criteria:

    • Symptomatic heart failure.[8]

    • LVEF ≤40%.[8]

    • Elevated N-terminal pro–B-type natriuretic peptide (NT-proBNP) levels (≥600 pg/mL, or ≥400 pg/mL if hospitalized for HF within the last 12 months, or ≥900 pg/mL for patients with atrial fibrillation or flutter).[8]

  • Exclusion Criteria:

    • Estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m².[8]

    • Symptomatic hypotension or systolic blood pressure <95 mm Hg.[8]

    • Type 1 diabetes mellitus.[8]

  • Intervention: Patients were randomized to receive either Dapagliflozin 10 mg once daily or a matching placebo, in addition to standard of care therapy.[8]

  • Primary Outcome: A composite of worsening heart failure (unplanned hospitalization or an urgent visit resulting in intravenous therapy for heart failure) or cardiovascular death.[4]

DECLARE-TIMI 58 Trial Protocol
  • Objective: To evaluate the cardiovascular safety and efficacy of Dapagliflozin in patients with type 2 diabetes who had or were at risk for atherosclerotic cardiovascular disease.[9]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9]

  • Patient Population: 17,160 patients with type 2 diabetes, including 10,186 without established atherosclerotic cardiovascular disease.[9]

  • Intervention: Patients were randomized to receive either Dapagliflozin or placebo.[9]

  • Primary Safety Outcome: A composite of major adverse cardiovascular events (MACE), defined as cardiovascular death, myocardial infarction, or ischemic stroke.[9]

  • Co-Primary Efficacy Outcomes:

    • MACE.[9]

    • A composite of cardiovascular death or hospitalization for heart failure.[9]

  • Secondary Efficacy Outcomes: A renal composite endpoint and death from any cause.[9]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways for Dapagliflozin's Cardioprotective Effects

Dapagliflozin's cardiovascular benefits are thought to be mediated through several signaling pathways. One study has suggested the involvement of the MAPK signaling pathway in the therapeutic effect of Dapagliflozin in T2DM complicated with cardiovascular disease.[10] Another study in diabetic rats indicated that Dapagliflozin may alleviate heart failure by increasing the expression of Connexin 43 (Cx43) in cardiomyocytes, partly through the regulation of the Akt/mTOR signaling pathway.[11]

Signaling_Pathways cluster_0 Dapagliflozin's Influence on MAPK Pathway cluster_1 Dapagliflozin's Influence on Akt/mTOR Pathway Dapagliflozin_MAPK Dapagliflozin MAPK_Pathway MAPK Signaling Pathway Dapagliflozin_MAPK->MAPK_Pathway Modulates Cardioprotection_MAPK Cardioprotective Effects MAPK_Pathway->Cardioprotection_MAPK Dapagliflozin_Akt Dapagliflozin Akt_mTOR_Pathway Akt/mTOR Signaling Pathway Dapagliflozin_Akt->Akt_mTOR_Pathway Regulates Cx43 Increased Cx43 Expression Akt_mTOR_Pathway->Cx43 HF_Alleviation Alleviation of Heart Failure Cx43->HF_Alleviation

Proposed signaling pathways for Dapagliflozin's cardioprotective effects.
DAPA-HF Clinical Trial Workflow

The following diagram illustrates the workflow of the DAPA-HF clinical trial, from patient screening to outcome assessment.

DAPA_HF_Workflow cluster_screening Screening Phase cluster_randomization Randomization Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Outcome Assessment Screening Patient Screening (Symptomatic HF, LVEF <= 40%, Elevated NT-proBNP) Randomization Randomization (1:1) Screening->Randomization Dapagliflozin_Arm Dapagliflozin 10 mg/day + Standard of Care Randomization->Dapagliflozin_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Follow_Up Median Follow-up of 18.2 months Dapagliflozin_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Outcome Primary Outcome Assessment (Composite of worsening HF or CV death) Follow_Up->Primary_Outcome

Workflow of the DAPA-HF clinical trial.

Conclusion

Preliminary studies, particularly the DAPA-HF and DECLARE-TIMI 58 trials, have established Dapagliflozin as a key therapeutic agent in cardiovascular medicine. Its benefits in reducing cardiovascular death and hospitalization for heart failure, independent of diabetes status, underscore its broad applicability.[3][8][9] The proposed mechanisms of action, including favorable hemodynamic effects, improved myocardial energetics, and modulation of key signaling pathways like MAPK and Akt/mTOR, provide a strong basis for its observed clinical efficacy.[3][10][11] Further research will continue to elucidate the full spectrum of its cardioprotective effects.

References

Methodological & Application

Application Note and Protocol: Dazcapistat In Vitro Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for an in vitro cell-based assay to evaluate the inhibitory activity of Dazcapistat (also known as soticlestat or TAK-935), a selective inhibitor of Cholesterol 24-hydroxylase (CH24H). The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the brain-specific enzyme Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[1] This enzyme plays a crucial role in cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol (24HC).[1] 24HC is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. By inhibiting CH24H, this compound reduces the levels of 24HC, thereby modulating glutamatergic over-activation, which is implicated in certain neurological disorders like epilepsy.[2] This application note describes a cell-based assay using the H295R human adrenocortical carcinoma cell line to determine the potency of this compound by measuring its effect on steroid hormone production.

Principle

The H295R cell line is a well-established model for studying steroidogenesis. These cells express CH24H and produce various steroid hormones. The production of these hormones can be stimulated by forskolin. By treating the cells with this compound, the activity of CH24H is inhibited, leading to a dose-dependent decrease in the production of downstream steroid hormones. The concentration of these hormones in the cell culture supernatant can be quantified using commercially available Enzyme Immunoassay (EIA) kits. The half-maximal inhibitory concentration (IC50) of this compound can then be determined.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound (soticlestat) and other CH24H inhibitors.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound (soticlestat/TAK-935) Human CH24HEnzyme Assay4.5[3]
Compound 3fHuman CH24HNot Specified2.7[4][5]
Compound 3qHuman CH24HNot Specified2.4[4]
Compound 3uHuman CH24HNot Specified4.3[4][5]
Compound 3oHuman CH24HNot Specified4.4[4]
Compound 3rHuman CH24HNot Specified4.7[4]
Compound 3sHuman CH24HNot Specified6.1[4]
Compound 3vHuman CH24HNot Specified7.4[4][5]
Compound 3pHuman CH24HNot Specified7.8[4]
Compound 3tHuman CH24HNot Specified7.9[4]
Compound 3zHuman CH24HNot Specified36[4][5]
Compound 3yHuman CH24HNot Specified100[4][5]
Compound 3bHuman CH24HNot Specified93[5]
Compound 3aHuman CH24HNot Specified110[5]
Compound 3iHuman CH24HNot Specified540[4][5]
Compound 3jHuman CH24HNot Specified1200[4][5]
Compound 2aHuman CH24HNot Specified1900[4][5]
Compound 3hHuman CH24HNot Specified7700[4][5]

Experimental Protocol

Materials and Reagents

  • H295R cell line

  • DMEM/F12 medium

  • Nu-serum

  • ITS+ (Insulin-Transferrin-Selenium)

  • Penicillin-Streptomycin solution

  • Forskolin

  • This compound

  • 24-well cell culture plates

  • Enzyme Immunoassay (EIA) kits for cortisol, testosterone, aldosterone, and corticosterone

  • Phosphate Buffered Saline (PBS)

  • DMSO (for dissolving this compound)

Cell Culture

  • Culture H295R cells in DMEM/F12 medium supplemented with 2.5% Nu-serum, 1% ITS+, 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells as needed to maintain optimal growth.

Assay Procedure

  • Seed H295R cells into 24-well plates at a density of 5 x 10^4 cells per well in 0.5 mL of culture medium.[4]

  • Incubate the plates for three overnights to allow the cells to adhere and grow.[4]

  • After incubation, replace the medium with 0.5 mL of culture medium containing 20 µM forskolin to stimulate steroid hormone synthesis.[4]

  • Incubate for two additional overnights.[4]

  • Wash the cells twice with 500 µL of DMEM/F12 medium supplemented with 1% ITS+.[4]

  • Prepare serial dilutions of this compound in DMEM/F12 medium supplemented with 1% ITS+ and 20 µM forskolin. A vehicle control (e.g., DMSO) should be included.

  • Add 500 µL of the this compound dilutions or vehicle control to the respective wells.[4]

  • Incubate the plates overnight.[4]

  • After incubation, collect the supernatant from each well and store it at -30°C until analysis.[4]

Quantification of Steroid Hormones

  • Thaw the collected supernatants.

  • Use commercially available EIA kits to measure the concentrations of cortisol, testosterone, aldosterone, and corticosterone in the supernatants, following the manufacturer's instructions.[4]

  • The basic principle of the EIA involves a competition between the hormone in the sample and a labeled hormone (tracer) for a limited number of antibody binding sites.[4]

Data Analysis

  • Generate a standard curve for each hormone using the standards provided in the EIA kits.

  • Calculate the concentration of each steroid hormone in the samples based on the standard curves.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:[4] % Inhibition = [(A - X) / A] * 100 Where:

    • A = Hormone concentration in the vehicle control wells (20 µM forskolin without inhibitor)

    • X = Hormone concentration in the wells with the test inhibitor (20 µM forskolin plus this compound)

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

Dazcapistat_Signaling_Pathway Cholesterol Cholesterol CH24H CH24H (CYP46A1) Cholesterol->CH24H Substrate 24HC 24S-Hydroxycholesterol (24HC) CH24H->24HC Conversion NMDA_Receptor NMDA Receptor 24HC->NMDA_Receptor Positive Allosteric Modulation Glutamate_Signaling Glutamatergic Signaling NMDA_Receptor->Glutamate_Signaling Activation This compound This compound This compound->CH24H Inhibition

Caption: this compound inhibits CH24H, reducing 24HC and NMDA receptor modulation.

Dazcapistat_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Stimulation and Treatment cluster_analysis Analysis seed_cells 1. Seed H295R cells in 24-well plates incubate1 2. Incubate for 3 overnights seed_cells->incubate1 add_forskolin 3. Add Forskolin (20 µM) incubate1->add_forskolin incubate2 4. Incubate for 2 overnights add_forskolin->incubate2 wash_cells 5. Wash cells incubate2->wash_cells add_this compound 6. Add this compound dilutions + Forskolin wash_cells->add_this compound incubate3 7. Incubate overnight add_this compound->incubate3 collect_supernatant 8. Collect supernatant incubate3->collect_supernatant eia 9. Quantify steroid hormones (EIA) collect_supernatant->eia data_analysis 10. Calculate % inhibition and IC50 eia->data_analysis

Caption: Workflow for the H295R cell-based assay to evaluate this compound.

References

Application Notes: Preparation of Dazcapistat Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dazcapistat is a potent, small-molecule inhibitor of calpain 1, calpain 2, and calpain 9, with IC50 values below 3 µM.[1][2][3] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a suitable vehicle for this compound.[4][5][6]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

This compound Properties and Storage

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueCitations
Molecular Formula C₂₁H₁₈FN₃O₄[2][7][8]
Molecular Weight 395.38 g/mol [1][8][9]
CAS Number 2221010-42-8[1][2][9]
Appearance Solid (powder)N/A
Purity >95% (typical)[9]
Storage (Solid) Store at -20°C for up to 2 years.[1][2]

Materials and Equipment

3.1 Materials

  • This compound solid powder (CAS: 2221010-42-8)

  • Anhydrous/Molecular biology grade Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquots

3.2 Equipment

  • Analytical balance (sensitive to 0.01 mg)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

All procedures should be performed inside a chemical fume hood.

  • Handling this compound: The specific hazards of this compound are not fully characterized. Standard chemical handling precautions should be followed. Avoid inhalation of dust and direct contact with skin and eyes.[10][11] Wear appropriate PPE at all times.

  • Handling DMSO: DMSO is a powerful solvent with low toxicity.[4][12] However, it can facilitate the absorption of other chemicals through the skin.[4] It is crucial to prevent skin contact when handling DMSO solutions. Wash hands thoroughly after handling.[10][13]

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. The procedure can be scaled as needed.

5.1 Calculation

The fundamental formula for calculating the required mass of a compound is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Concentration: 10 mM = 0.01 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight (MW): 395.38 g/mol (Note: Always use the batch-specific molecular weight provided on the product's Certificate of Analysis for the highest accuracy).[1]

Calculation Example: Mass (mg) = (0.01 mol/L) x (0.001 L) x (395.38 g/mol ) x (1000 mg/g) Mass (mg) = 3.95 mg

Therefore, 3.95 mg of this compound is required to make 1 mL of a 10 mM stock solution.

5.2 Step-by-Step Procedure

  • Pre-warm DMSO: Bring the bottle of anhydrous DMSO to room temperature before opening to prevent water condensation, as DMSO is highly hygroscopic.[4]

  • Weigh this compound: Carefully weigh 3.95 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve: Close the tube cap tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, gently warm the solution to 37°C and/or place it in an ultrasonic bath for a few minutes to enhance solubility.[1] Visually inspect the solution to ensure no particulates remain.

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled cryovials or microcentrifuge tubes.[1]

  • Storage: Store the aliquoted stock solution at -20°C or -80°C.

Visualization of Protocols and Pathways

Dazcapistat_Stock_Preparation_Workflow start Start calculate Calculate Required Mass (e.g., 3.95 mg for 1mL of 10mM) start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve enhance_sol Optional: Warm to 37°C or Sonicate dissolve->enhance_sol aliquot Aliquot into Single-Use Tubes dissolve->aliquot If fully dissolved enhance_sol->aliquot If needed store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for this compound stock solution preparation.

Dazcapistat_Mechanism This compound This compound Calpains Calpain 1 Calpain 2 Calpain 9 This compound->Calpains Inhibits

Caption: this compound acts as an inhibitor of calpain proteases.

Stock Solution Storage and Stability

Proper storage is essential to maintain the integrity of the this compound stock solution.

Storage TemperatureRecommended DurationCitation
-20°C Use within 1 month[1]
-80°C Use within 6 months[1]

Key Recommendations:

  • Avoid Freeze-Thaw Cycles: Aliquoting is strongly recommended to preserve the stability of the compound.[1]

  • Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.[14][15]

References

Application Notes and Protocols: Dazcapistat Dose-Response in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazcapistat is a compound under investigation, identified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation and subsequent changes in gene expression. In the context of neurobiology, HDAC inhibitors are being explored for their therapeutic potential in a variety of neurological and psychiatric disorders.

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying dopaminergic neurons and neurodegenerative diseases like Parkinson's disease.[1] These cells express key components of the dopaminergic system, including the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for various psychoactive drugs.[2]

This document provides detailed protocols for investigating the dose-response relationship of this compound in SH-SY5Y cells, focusing on its potential effects on cell viability and dopamine transporter activity.

Key Experiments and Methodologies

To characterize the effects of this compound on SH-SY5Y cells, two primary assays are recommended: a cell viability assay to determine cytotoxicity and a dopamine uptake assay to assess its impact on DAT function.

Data Presentation: Representative Dose-Response Data

The following tables present hypothetical, yet representative, quantitative data for the dose-response of this compound in SH-SY5Y cells. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 5.1
1085.1 ± 6.3
5062.5 ± 7.9
10041.2 ± 8.5

IC50 for Cell Viability: ~75 µM (Hypothetical)

Table 2: Inhibition of Dopamine Transporter (DAT) Activity by this compound

This compound Concentration (µM)% DAT Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 3.1
0.0112.4 ± 4.5
0.148.9 ± 5.8
185.6 ± 6.2
1095.1 ± 3.9
10098.2 ± 2.7

IC50 for DAT Inhibition: ~0.12 µM (Hypothetical)

Experimental Protocols

SH-SY5Y Cell Culture

Aseptic cell culture techniques are mandatory for all procedures.

  • Materials:

    • SH-SY5Y cells (ATCC® CRL-2266™)

    • Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75) and plates (96-well, 24-well)

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain SH-SY5Y cells in T-75 flasks with complete culture medium.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them.

      • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

      • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

      • Neutralize the trypsin with 7-8 mL of complete culture medium.

      • Centrifuge the cell suspension at 200 x g for 5 minutes.

      • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • SH-SY5Y cells

    • 96-well cell culture plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Microplate reader (570 nm wavelength)

  • Protocol:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Dopamine Uptake Assay

This assay measures the activity of the dopamine transporter by quantifying the uptake of a fluorescent substrate or radiolabeled dopamine. A non-radioactive, fluorescence-based assay is described below.

  • Materials:

    • SH-SY5Y cells

    • 96-well black, clear-bottom cell culture plates

    • This compound stock solution

    • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or similar fluorescent substrate-based kit.[3][4][5]

    • Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer.

    • Fluorescence microplate reader with bottom-read capabilities.

  • Protocol:

    • Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells once with assay buffer.

    • Add 50 µL of the this compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate working solution according to the manufacturer's protocol.

    • Add 50 µL of the fluorescent substrate working solution to each well.

    • Immediately begin kinetic fluorescence measurements using a microplate reader set to the appropriate excitation and emission wavelengths for the substrate. Read every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

    • Calculate the rate of uptake (for kinetic assays) or the total fluorescence (for endpoint assays).

    • Determine the percent inhibition of DAT activity by comparing the values from this compound-treated wells to the vehicle control.

Signaling Pathways and Workflows

Dopamine Transporter (DAT) Inhibition Workflow

DAT_Inhibition_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Dopamine Uptake Assay cluster_analysis Data Analysis SHSY5Y_Culture Culture SH-SY5Y Cells Seed_Plate Seed cells in 96-well plate SHSY5Y_Culture->Seed_Plate Treat_Cells Incubate cells with this compound Seed_Plate->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Add_Substrate Add Fluorescent Substrate Treat_Cells->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % DAT Inhibition Measure_Fluorescence->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50

Caption: Workflow for determining this compound's effect on DAT.

Cell Viability (MTT) Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_mtt MTT Assay cluster_data Analysis Seed_Cells Seed SH-SY5Y cells in 96-well plate Treat Treat cells with this compound (24-48h) Seed_Cells->Treat Prepare_Compound Prepare this compound dilutions Prepare_Compound->Treat Add_MTT Add MTT reagent Treat->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50_Viability Determine IC50 Plot_Curve->Determine_IC50_Viability

Caption: Workflow for assessing this compound's cytotoxicity.

Proposed Signaling Pathway of DAT Inhibition

DAT_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytoplasmic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_synapse Extracellular Dopamine Dopamine_cyto->Dopamine_synapse Reuptake DAT Dopamine Transporter (DAT) D_receptor Dopamine Receptors Dopamine_synapse->D_receptor Postsynaptic_signaling Postsynaptic Signaling D_receptor->Postsynaptic_signaling This compound This compound This compound->DAT Inhibits

Caption: this compound's proposed inhibition of dopamine reuptake.

References

Application Notes and Protocols: Utilizing Dazcapistat for Calpain Inhibition in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent cysteine proteases that play a critical role in various cellular processes within the central nervous system, including signal transduction, cytoskeletal remodeling, and cell death pathways.[1][2] Dysregulation of calpain activity has been implicated in the pathophysiology of several neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in the neuronal damage following ischemic stroke and traumatic brain injury.[1][2][3] The two major isoforms in the brain, calpain-1 and calpain-2, have distinct and sometimes opposing roles. Calpain-1 activation is often associated with neuroprotective pathways and synaptic plasticity, whereas calpain-2 activation is more commonly linked to neurodegeneration and cell death.[4][5] This dichotomy underscores the importance of developing specific inhibitors to target pathological calpain activity.

Dazcapistat is a novel small molecule inhibitor of calpain. While specific data on its use in primary neurons is emerging, its therapeutic potential lies in its ability to mitigate the downstream effects of pathological calpain activation. This document provides detailed protocols for the application of this compound in primary neuronal cultures to study its neuroprotective effects and its impact on neuronal morphology. The following sections outline procedures for cell culture, drug treatment, and subsequent analysis, along with representative data presented in a tabular format for clarity.

Mechanism of Action: Calpain-Mediated Signaling in Neurons

Calpain activation is triggered by an influx of calcium, which can occur under excitotoxic conditions, such as excessive glutamate receptor stimulation.[3][6] Once activated, calpains cleave a wide range of substrate proteins, leading to downstream cellular consequences. A simplified diagram of the calpain signaling pathway in neurons is presented below.

Calpain_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Space Ca_ion Ca²⁺ Calpain_inactive Inactive Calpain Ca_ion->Calpain_inactive Activation NMDA_R NMDA Receptor NMDA_R->Ca_ion Glutamate Calpain_active Active Calpain Calpain_inactive->Calpain_active Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Tau) Calpain_active->Cytoskeletal_Proteins Cleavage Apoptotic_Factors Pro-Apoptotic Factors (e.g., Bid, Bax) Calpain_active->Apoptotic_Factors Cleavage Degradation Cytoskeletal Degradation Cytoskeletal_Proteins->Degradation Apoptosis Apoptosis Apoptotic_Factors->Apoptosis This compound This compound This compound->Calpain_active Inhibition

Caption: Calpain signaling pathway in neurons.

Experimental Protocols

The following protocols are designed for the use of this compound in primary cortical neuron cultures. These methods can be adapted for other types of primary neurons, such as hippocampal or motor neurons.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coat culture surfaces with 50 µg/mL Poly-D-lysine overnight at 37°C, followed by three washes with sterile water. Then, coat with 5 µg/mL laminin for at least 2 hours at 37°C.[7]

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols and remove the embryos.

  • Dissect the cortices from the embryonic brains in ice-cold DMEM/F12.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Digest the tissue with 0.25% Trypsin-EDTA and 100 µg/mL DNase I for 15-20 minutes at 37°C.

  • Inactivate the trypsin by adding an equal volume of DMEM/F12 with 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the coated culture surfaces.[8]

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.

Protocol 2: this compound Treatment for Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons (cultured for 7-10 days in vitro)

  • This compound (stock solution in DMSO)

  • L-Glutamic acid

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-Buffered Saline (PBS)

  • Culture medium

Experimental Workflow:

Neuroprotection_Workflow Start Primary Neurons (7-10 DIV) Pre-treatment Pre-treat with this compound (1 hour) Start->Pre-treatment Induce_Toxicity Induce Excitotoxicity (Glutamate, 24 hours) Pre-treatment->Induce_Toxicity Collect_Supernatant Collect Supernatant Induce_Toxicity->Collect_Supernatant LDH_Assay LDH Cytotoxicity Assay Collect_Supernatant->LDH_Assay Data_Analysis Data Analysis LDH_Assay->Data_Analysis

Caption: Experimental workflow for neuroprotection assay.

Procedure:

  • Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • On day in vitro (DIV) 7-10, pre-treat the primary cortical neurons with varying concentrations of this compound (e.g., 1, 10, 100 nM, 1 µM) for 1 hour. Include a vehicle control (DMSO).

  • Following pre-treatment, add L-Glutamic acid to a final concentration of 50 µM to induce excitotoxicity. Do not remove the this compound-containing medium.

  • Incubate the cultures for 24 hours at 37°C.

  • After the incubation period, collect the culture supernatant for the LDH assay.

  • Perform the LDH assay according to the manufacturer's instructions to quantify cell death.

  • Normalize the data to the control (untreated, no glutamate) and the maximum LDH release (lysed cells) to determine the percentage of neuroprotection.

Protocol 3: Immunocytochemistry for Neuronal Morphology

This protocol describes the immunofluorescent staining of neurons to assess the effect of this compound on neurite outgrowth and complexity.

Materials:

  • Primary cortical neurons cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-β-III tubulin for neurons, anti-MAP2 for dendrites)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Culture primary cortical neurons on coated coverslips as described in Protocol 1.

  • Treat the neurons with this compound at various concentrations starting from DIV 1 for 72 hours to assess its effect on neurite development.

  • After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Acquire images using a fluorescence microscope.

  • Analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).

Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

Treatment GroupThis compound Concentration% Cytotoxicity (LDH Release)% Neuroprotection
Control (Vehicle)0 µM5.2 ± 1.1N/A
Glutamate (50 µM)0 µM65.8 ± 4.50
Glutamate + this compound1 nM58.3 ± 3.912.5
Glutamate + this compound10 nM45.1 ± 3.234.6
Glutamate + this compound100 nM28.7 ± 2.861.4
Glutamate + this compound1 µM15.4 ± 2.184.5

Table 2: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons

Treatment GroupThis compound ConcentrationAverage Neurite Length (µm)Number of Primary Neurites
Control (Vehicle)0 µM152.6 ± 12.34.8 ± 0.5
This compound1 nM155.1 ± 11.84.9 ± 0.6
This compound10 nM160.4 ± 13.15.1 ± 0.4
This compound100 nM175.9 ± 14.55.5 ± 0.7
This compound1 µM182.3 ± 15.25.8 ± 0.6

Logical Relationship of Neuroprotection Assay

The following diagram illustrates the logical flow for determining the neuroprotective effect of this compound.

Neuroprotection_Logic Condition1 Neuronal Culture Condition2 Glutamate Exposure Condition1->Condition2 Outcome1 Baseline Cell Death Condition1->Outcome1 Condition3 This compound Treatment Condition2->Condition3 Outcome2 Increased Cell Death Condition2->Outcome2 Outcome3 Reduced Cell Death Condition3->Outcome3 Conclusion This compound is Neuroprotective Outcome2->Conclusion Outcome3->Conclusion

Caption: Logic diagram for neuroprotection assessment.

Conclusion

This compound holds promise as a therapeutic agent for neurological disorders characterized by aberrant calpain activation. The protocols provided herein offer a framework for investigating the efficacy of this compound in primary neuronal models. The representative data suggest that this compound can confer neuroprotection against excitotoxic insults and may promote neuronal health, as indicated by enhanced neurite outgrowth. These in vitro assays are crucial first steps in the preclinical evaluation of this compound and can be adapted to explore its effects on other aspects of neuronal function, such as synaptic plasticity and axonal transport. Further studies are warranted to fully elucidate the therapeutic potential of this compound for the treatment of neurodegenerative diseases.

References

Application Notes and Protocols for Studying the Cellular Uptake and Distribution of Dazcapistat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific experimental data on the cellular uptake and distribution of Dazcapistat are not extensively available in the public domain. The following application notes and protocols are therefore provided as a generalized guide for researchers investigating the cellular pharmacokinetics of small molecule inhibitors like this compound. The experimental details and data presented are illustrative and should be adapted based on specific cell types and experimental goals.

Introduction

This compound is a small molecule inhibitor under investigation for various therapeutic indications.[1] Understanding how this compound enters cells, its concentration within different subcellular compartments, and its potential interactions with intracellular signaling pathways is crucial for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects. This document provides a set of standardized protocols for characterizing the cellular uptake and subcellular distribution of this compound.

The methodologies described herein are based on established techniques for studying the cellular pharmacology of small molecules and can be broadly categorized into:

  • Quantitative Uptake Assays: To measure the rate and extent of this compound accumulation within cells.

  • Subcellular Fractionation: To determine the distribution of this compound among different organelles.

  • Fluorescence Microscopy: To visualize the intracellular localization of this compound.

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay using Radiolabeled this compound

This protocol describes a method to quantify the cellular uptake of this compound over time using a radiolabeled version of the compound (e.g., ³H-Dazcapistat or ¹⁴C-Dazcapistat).

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • 24-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound

  • Cell lysis buffer (e.g., 0.1% SDS, 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C and 5% CO₂.[2]

  • Preparation of Dosing Solutions: Prepare dosing solutions of radiolabeled this compound in pre-warmed (37°C) serum-free medium at the desired final concentration. To determine non-specific binding, prepare a parallel set of solutions containing a 100-fold excess of unlabeled this compound.

  • Uptake Experiment:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1 mL of pre-warmed PBS.

    • Add 0.5 mL of the dosing solution to each well.

    • Incubate the plate at 37°C for various time points (e.g., 2, 5, 15, 30, 60, 120 minutes). To assess the contribution of active transport, a parallel experiment can be run at 4°C, where uptake is expected to be minimal.[3]

  • Stopping the Uptake:

    • To terminate the uptake, rapidly aspirate the dosing solution.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular compound.[4]

  • Cell Lysis and Scintillation Counting:

    • Add 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Protein Quantification:

    • Use an aliquot of the cell lysate to determine the total protein concentration in each well using a BCA assay or similar method.

  • Data Analysis:

    • Calculate the amount of this compound taken up by the cells (e.g., in pmol) based on the specific activity of the radiolabeled compound.

    • Normalize the uptake to the protein concentration (e.g., pmol/mg protein).

    • Subtract the non-specific binding (from wells with excess unlabeled this compound) from the total uptake to determine the specific uptake.

Protocol 2: Subcellular Fractionation and Analysis

This protocol details the separation of major organelles to determine the distribution of this compound within the cell.[5][6]

Materials:

  • Cultured cells treated with this compound

  • Dounce homogenizer

  • Subcellular fractionation kit (commercial kits are available for mitochondria, lysosomes, nuclei, etc.) or buffers for differential centrifugation (e.g., sucrose solutions of varying densities).[5]

  • High-speed refrigerated centrifuge

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

  • Organelle-specific marker antibodies for Western blotting (e.g., anti-cytochrome c for mitochondria, anti-LAMP1 for lysosomes, anti-histone H3 for nucleus)

Procedure:

  • Cell Treatment and Harvesting: Treat a large number of cells (e.g., in T-175 flasks) with this compound for a predetermined time. Harvest the cells by scraping and wash them twice with ice-cold PBS.

  • Cell Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer until approximately 80-90% of cells are lysed (check under a microscope).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Carefully collect the supernatant (post-nuclear supernatant).

    • Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

    • The resulting supernatant can be further centrifuged at very high speeds (e.g., 100,000 x g for 60 minutes) to separate the microsomal fraction from the cytosol (supernatant).

  • Quantification of this compound: Extract this compound from each fraction (e.g., using a suitable organic solvent) and quantify its concentration using a validated LC-MS/MS method.

  • Validation of Fractions: Confirm the purity of each subcellular fraction by performing a Western blot analysis using antibodies against organelle-specific marker proteins.

Protocol 3: Visualization of Intracellular Distribution by Fluorescence Microscopy

This protocol allows for the direct visualization of this compound's distribution within the cell, assuming this compound is intrinsically fluorescent or has been tagged with a fluorophore.

Materials:

  • Cells grown on glass coverslips or in glass-bottom dishes

  • Fluorescently-labeled this compound or a method to detect unlabeled this compound (e.g., specific antibody)

  • Organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus)

  • Paraformaldehyde (PFA) for cell fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with fluorescent this compound for the desired time.

  • Organelle Staining: In the final 30 minutes of this compound treatment, add organelle-specific dyes to the culture medium according to the manufacturer's instructions.

  • Cell Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (if required for antibody staining): Wash the cells with PBS and then incubate with permeabilization buffer for 10 minutes.

  • Staining and Mounting:

    • If using an antibody for detection, perform standard immunofluorescence staining.

    • Wash the coverslips with PBS and mount them onto microscope slides using a mounting medium containing an anti-fade reagent.

  • Imaging:

    • Visualize the slides using a confocal microscope.

    • Acquire images in the channels corresponding to this compound and the organelle markers.

    • Analyze the co-localization of the signals to determine the subcellular distribution of this compound.[6]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Uptake Kinetics of [³H]this compound in HeLa Cells

Time (minutes)Total Uptake (pmol/mg protein)Non-specific Binding (pmol/mg protein)Specific Uptake (pmol/mg protein)
215.8 ± 1.22.1 ± 0.313.7 ± 1.1
538.2 ± 2.52.5 ± 0.435.7 ± 2.3
1589.5 ± 5.13.0 ± 0.586.5 ± 4.9
30152.3 ± 9.83.2 ± 0.6149.1 ± 9.5
60210.6 ± 12.43.5 ± 0.7207.1 ± 12.1
120225.1 ± 15.33.8 ± 0.8221.3 ± 15.0

*Data are presented as mean ± standard deviation (n=3).

Table 2: Hypothetical Subcellular Distribution of this compound in A549 Cells after 1-hour Incubation

Subcellular Fraction% of Total Cellular this compound
Nucleus15.2 ± 2.1
Mitochondria35.8 ± 4.5
Lysosomes8.5 ± 1.5
Microsomes20.1 ± 3.2
Cytosol20.4 ± 2.8

*Data are presented as mean ± standard deviation (n=3).

Visualizations

Hypothetical Cellular Uptake and Distribution Pathway of this compound

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles D_ext This compound Transporter Transporter D_ext->Transporter Active Transport Passive Passive Diffusion D_ext->Passive D_cyt This compound Transporter->D_cyt Passive->D_cyt Mito Mitochondria D_cyt->Mito Lyso Lysosome D_cyt->Lyso ER Endoplasmic Reticulum D_cyt->ER Nucleus Nucleus D_cyt->Nucleus

Caption: Hypothetical pathways for this compound cellular entry and intracellular distribution.

Experimental Workflow for Cellular Uptake Assay

G A 1. Seed cells in 24-well plate B 2. Treat cells with radiolabeled this compound (various time points) A->B C 3. Stop uptake by washing with ice-cold PBS B->C D 4. Lyse cells C->D E 5. Quantify radioactivity (Scintillation Counter) D->E F 6. Quantify protein (BCA Assay) D->F G 7. Normalize uptake (pmol/mg protein) E->G F->G

Caption: Workflow for quantifying this compound cellular uptake.

Hypothetical Signaling Pathway Modulated by this compound

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Genes TF->Gene Response Cellular Response (e.g., Proliferation, Survival) Gene->Response This compound This compound This compound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Application Notes and Protocols for Detecting Calpain Activity Inhibition by Dazcapistat via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Dysregulation of calpain activity has been implicated in a range of pathologies, making them a key target for therapeutic intervention.[2] Dazcapistat (BLD-2660) has been identified as a potent inhibitor of calpain 1, calpain 2, and calpain 9.[3][4][5][6][7] This document provides a detailed protocol for assessing the inhibitory effect of this compound on calpain activity in a cellular context using Western blotting. The primary method involves detecting the cleavage of a known calpain substrate, α-spectrin, and the autolytic activation of calpain-1.

Principle of the Assay

Calpain activation is a calcium-dependent process that involves the autoproteolytic cleavage of its large subunit.[8] Once activated, calpain cleaves various intracellular proteins at specific sites.[9] α-spectrin is a well-established substrate for calpain, and its cleavage results in the formation of stable breakdown products (BDPs) of approximately 145-150 kDa.[10] The presence and quantity of these BDPs can be used as a reliable measure of in-cell calpain activity.[10]

This protocol describes how to induce calpain activity in a cell culture model, treat the cells with this compound, and then use Western blot analysis to monitor the levels of α-spectrin BDPs and the autolysis of calpain-1. A reduction in α-spectrin cleavage and calpain-1 autolysis in the presence of this compound indicates its inhibitory effect on calpain activity.

Data Presentation

The following table summarizes the expected quantitative outcomes from a Western blot experiment designed to assess the inhibitory effect of this compound on calpain activity. Data should be presented as the mean ± standard deviation from at least three independent experiments.

Treatment GroupThis compound Conc. (µM)Calpain ActivatorNormalized α-Spectrin BDP Level (145 kDa)Normalized Activated Calpain-1 Level (76/78 kDa)
Vehicle Control0-BaselineBaseline
Calpain Activation0+IncreasedIncreased
This compound 0.10.1+ReducedReduced
This compound 11+Significantly ReducedSignificantly Reduced
This compound 1010+Strongly ReducedStrongly Reduced

Signaling Pathway

Calpain_Activation_and_Inhibition cluster_0 Cellular Environment cluster_1 Downstream Effects Calcium_Influx ↑ Intracellular Ca²⁺ Calpain_Inactive Inactive Calpain (Proenzyme) Calcium_Influx->Calpain_Inactive Activates Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active Autoproteolysis Alpha_Spectrin α-Spectrin (Full-length) Calpain_Active->Alpha_Spectrin Cleaves This compound This compound This compound->Calpain_Active Inhibits Spectrin_BDPs α-Spectrin BDPs (145 kDa) Alpha_Spectrin->Spectrin_BDPs

Caption: Calpain activation by calcium influx and its inhibition by this compound.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Plating Treatment 2. Pre-treatment with this compound Cell_Culture->Treatment Activation 3. Induction of Calpain Activity (e.g., with Calcium Ionophore) Treatment->Activation Lysis 4. Cell Lysis & Protein Quantification Activation->Lysis SDS_PAGE 5. SDS-PAGE Lysis->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-α-Spectrin & anti-Calpain-1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of calpain activity.

Experimental Protocols

Materials and Reagents
  • Cell line known to express calpain and α-spectrin (e.g., SH-SY5Y, HeLa, or primary neurons)

  • Complete cell culture medium

  • This compound (BLD-2660)

  • Calcium ionophore (e.g., Ionomycin or A23187)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-15% gradient)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-α-Spectrin (cleavage-specific) antibody

    • Rabbit anti-Calpain-1 large subunit antibody

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Deionized water

Procedure
  • Cell Culture and Plating:

    • Culture cells in appropriate complete medium until they reach 80-90% confluency.

    • Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, aspirate the culture medium and replace it with a fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).

    • Incubate the cells for 1-2 hours at 37°C.

  • Induction of Calpain Activity:

    • Prepare a stock solution of a calcium ionophore (e.g., 10 mM Ionomycin in DMSO).

    • To induce calpain activity, add the calcium ionophore to the cell culture medium to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C. Include a negative control group that is not treated with the ionophore.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

      • Anti-α-Spectrin (to detect the 145 kDa cleavage product)

      • Anti-Calpain-1 (to detect the full-length ~80 kDa and activated 76/78 kDa forms)

      • Anti-β-actin or anti-GAPDH (as a loading control)

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the α-spectrin BDP and activated calpain-1 bands to the loading control.

    • Compare the normalized band intensities across the different treatment groups to determine the effect of this compound on calpain activity.

References

Application Notes and Protocols for Studying Cytoskeletal Protein Degradation with Dazcapistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazcapistat (also known as BLD-2660) is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3][4][5] It exhibits inhibitory activity against calpain 1, 2, and 9 with IC50 values of less than 3 µM.[1][2][3][4][5] Calpains are implicated in a variety of cellular processes, including cell motility, signal transduction, and apoptosis.[6] Dysregulation of calpain activity is associated with numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and traumatic brain injury, where excessive calpain activation leads to the degradation of essential cellular components, including cytoskeletal proteins.[6][7][8][9]

The cytoskeleton, composed of intricate networks of actin filaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular transport. Key cytoskeletal proteins such as spectrin, filamin, and tubulin are known substrates of calpains. Their degradation can lead to a loss of cell structure and function. This compound, by inhibiting calpain activity, presents a valuable tool for studying the dynamics of cytoskeletal protein degradation and for investigating the therapeutic potential of calpain inhibition in diseases characterized by cytoskeletal pathology.

These application notes provide an overview of the use of this compound in studying cytoskeletal protein degradation, including protocols for in vitro and cell-based assays.

Mechanism of Action

This compound acts as a competitive inhibitor of calpains by binding to the active site of the enzyme, thereby preventing the cleavage of its substrate proteins.[10] In the context of the cytoskeleton, calpain activation, often triggered by an influx of calcium ions, leads to the proteolytic cleavage of structural proteins. This degradation disrupts the cytoskeletal network, leading to cellular dysfunction. This compound can be used to prevent this degradation, allowing researchers to study the specific roles of calpains in cytoskeletal dynamics and pathology.

cluster_0 Cellular Stress / Injury cluster_1 Calpain Activation cluster_2 Cytoskeletal Integrity Ca2_influx ↑ Ca2+ Influx Calpain Calpain Ca2_influx->Calpain Cytoskeletal_Proteins Spectrin, Filamin, etc. Calpain->Cytoskeletal_Proteins Cleavage This compound This compound This compound->Calpain Inhibition Degradation Cytoskeletal Degradation Cytoskeletal_Proteins->Degradation Loss_of_Integrity Loss of Cellular Integrity Degradation->Loss_of_Integrity

Fig. 1: this compound inhibits calpain-mediated cytoskeletal protein degradation.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments using this compound.

Table 1: In Vitro Calpain Inhibition by this compound

Calpain IsoformThis compound IC50 (µM)
Calpain 1< 3
Calpain 2< 3
Calpain 9< 3
Data sourced from patent WO2018064119A1, compound 405.[1][3][4][5]

Table 2: Effect of this compound on Cytoskeletal Protein Levels in a Cellular Model of Injury (Template)

Treatment GroupSpectrin (% of Control)Filamin (% of Control)α-Tubulin (% of Control)
Vehicle Control100100100
Injury ModelEnter DataEnter DataEnter Data
Injury + this compound (1 µM)Enter DataEnter DataEnter Data
Injury + this compound (3 µM)Enter DataEnter DataEnter Data
Injury + this compound (10 µM)Enter DataEnter DataEnter Data

Table 3: Quantification of Cytoskeletal Integrity via Immunofluorescence (Template)

Treatment GroupAverage Cell Area (µm²)Actin Stress Fiber Integrity (Arbitrary Units)Microtubule Network Length (µm)
Vehicle ControlEnter DataEnter DataEnter Data
Injury ModelEnter DataEnter DataEnter Data
Injury + this compound (1 µM)Enter DataEnter DataEnter Data
Injury + this compound (3 µM)Enter DataEnter DataEnter Data
Injury + this compound (10 µM)Enter DataEnter DataEnter Data

Experimental Protocols

Protocol 1: In Vitro Calpain Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on calpain activity using a fluorometric assay.

Materials:

  • Purified calpain-1 or calpain-2

  • This compound

  • Calpain substrate (e.g., Ac-LLY-AFC)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to achieve a range of concentrations.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Add purified calpain enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the calpain substrate to each well.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Monitor the fluorescence kinetically over 30-60 minutes.

  • Calculate the rate of substrate cleavage for each this compound concentration.

  • Plot the rate of reaction against the this compound concentration and determine the IC50 value.

prep_daz Prepare this compound Dilutions add_daz Add this compound to 96-well Plate prep_daz->add_daz add_calpain Add Purified Calpain add_daz->add_calpain incubate Incubate (15-30 min) add_calpain->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence calculate Calculate Reaction Rates read_fluorescence->calculate plot Plot and Determine IC50 calculate->plot

Fig. 2: Workflow for in vitro calpain activity assay.
Protocol 2: Western Blot Analysis of Cytoskeletal Protein Degradation

This protocol details the use of Western blotting to assess the protective effect of this compound on cytoskeletal protein levels in a cell-based model of injury.[11][12][13]

Materials:

  • Cell culture model of injury (e.g., neuronal cells treated with an excitotoxin)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cytoskeletal proteins (e.g., anti-spectrin, anti-filamin, anti-α-tubulin) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Induce cellular injury according to the specific model.

  • After the desired incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 3: Immunofluorescence Staining of the Cytoskeleton

This protocol describes how to visualize the effects of this compound on cytoskeletal integrity using immunofluorescence microscopy.[14][15][16][17][18]

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Primary antibodies against cytoskeletal components (e.g., anti-α-tubulin, phalloidin for F-actin)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture cells on glass coverslips.

  • Treat the cells with this compound and induce injury as described in the Western blot protocol.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.

  • Wash with PBS and permeabilize with Triton X-100 for 10 minutes.

  • Wash with PBS and block with BSA for 30-60 minutes.

  • Incubate with primary antibodies (and/or fluorescently labeled phalloidin) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope and quantify relevant parameters (e.g., cell area, stress fiber integrity, microtubule length).

Protocol 4: Mass Spectrometry-Based Proteomic Analysis of the Cytoskeletome

For a more comprehensive and unbiased analysis of this compound's effect on cytoskeletal protein degradation, a mass spectrometry-based proteomic approach can be employed.[19][20][21][22]

Materials:

  • Cell culture model and this compound as previously described

  • Cytoskeleton enrichment kit or protocol

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

  • Proteomics data analysis software

Procedure:

  • Treat cells with this compound and induce injury.

  • Isolate the cytoskeletal fraction using a commercially available kit or a biochemical fractionation protocol.

  • Denature, reduce, and alkylate the proteins in the cytoskeletal fraction.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Identify and quantify the proteins using a proteomics data analysis pipeline.

  • Compare the protein abundance profiles between the different treatment groups to identify cytoskeletal proteins protected from degradation by this compound.

cell_treatment Cell Treatment with this compound and Injury Induction cyto_isolation Isolation of Cytoskeletal Fraction cell_treatment->cyto_isolation protein_prep Protein Denaturation, Reduction, Alkylation, and Digestion cyto_isolation->protein_prep lcms_analysis LC-MS/MS Analysis protein_prep->lcms_analysis data_analysis Protein Identification and Quantification lcms_analysis->data_analysis comparison Comparison of Protein Abundance Profiles data_analysis->comparison

Fig. 3: Workflow for proteomic analysis of the cytoskeleton.

Troubleshooting and Considerations

  • Solubility: this compound should be dissolved in an appropriate solvent like DMSO to prepare a stock solution. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and injury model.

  • Toxicity: Assess the potential cytotoxicity of this compound at the concentrations used, for example, by using a cell viability assay.

  • Antibody Specificity: For Western blotting and immunofluorescence, ensure the specificity of the primary antibodies for their target proteins.

  • Controls: Include appropriate controls in all experiments, such as vehicle-treated cells, cells subjected to the injury model without this compound, and untreated control cells.

By utilizing this compound in conjunction with the detailed protocols provided, researchers can effectively investigate the role of calpain-mediated proteolysis in cytoskeletal integrity and explore the therapeutic potential of calpain inhibition in a variety of disease models.

References

Application Notes and Protocols for Long-Term In Vivo Administration of Dazcapistat

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the long-term in vivo administration of Dazcapistat is limited. This compound is a potent calpain inhibitor available for research purposes.[1][2][3][4] The following application notes and protocols are based on the general principles of studying calpain inhibitors in vivo and are intended as a template for researchers. These should be adapted based on specific experimental goals and in-house preliminary studies.

Introduction

This compound is a potent inhibitor of calpain 1, calpain 2, and calpain 9, with IC50 values of less than 3 µM for each.[1][2][3] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. These application notes provide a generalized framework for the long-term in vivo evaluation of this compound in a research setting.

Quantitative Data Summary (Hypothetical Data)

The following tables represent hypothetical data that could be generated from a long-term in vivo study of a calpain inhibitor like this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model

ParameterValue (Mean ± SD)
Bioavailability (Oral) 45 ± 8%
Tmax (Oral) 2.0 ± 0.5 hours
Cmax (10 mg/kg, Oral) 1.5 ± 0.3 µg/mL
Half-life (t½) 6.2 ± 1.1 hours
Volume of Distribution 2.5 ± 0.4 L/kg
Clearance 0.4 ± 0.08 L/hr/kg

Table 2: Hypothetical Pharmacodynamic Endpoints in a Disease Model (e.g., Cardiac Ischemia-Reperfusion Injury Model)

EndpointVehicle ControlThis compound (10 mg/kg/day)% Change
Infarct Size (%) 35 ± 520 ± 4-43%
Cardiac Troponin I (ng/mL) 12 ± 2.56 ± 1.8-50%
Caspase-3 Activity (fold change) 4.5 ± 0.82.1 ± 0.5-53%
Calpain Activity (RFU) 8500 ± 12003200 ± 950-62%

Table 3: Hypothetical Safety and Toxicity Profile (28-day study in rodents)

ParameterVehicle ControlThis compound (10 mg/kg/day)This compound (50 mg/kg/day)
Body Weight Change (%) +5.2 ± 1.5+4.8 ± 1.8+1.2 ± 2.5
ALT (U/L) 35 ± 840 ± 1075 ± 15
AST (U/L) 80 ± 1588 ± 20150 ± 30
Creatinine (mg/dL) 0.5 ± 0.10.6 ± 0.10.7 ± 0.2

*Statistically significant difference (p < 0.05) compared to vehicle control.

Experimental Protocols

Long-Term Administration Protocol in a Rodent Model

Objective: To evaluate the long-term efficacy and safety of this compound in a relevant animal model of disease.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and monitoring

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the start of the experiment. Provide ad libitum access to food and water.

  • This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 5 mg/mL for 10 mg/kg and 50 mg/kg doses, respectively). Ensure the suspension is homogenous by vortexing before each administration.

  • Animal Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 28 days or longer). The volume of administration should be adjusted based on the animal's body weight (e.g., 10 mL/kg).

  • Monitoring: Monitor animals daily for any clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

  • Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic and biomarker analysis. At the end of the study, euthanize animals and collect tissues for histopathological and biochemical analysis.

Pharmacokinetic Analysis Protocol

Objective: To determine the pharmacokinetic profile of this compound after single and multiple doses.

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Calpain Activity Assay Protocol

Objective: To measure the in vivo inhibition of calpain activity by this compound.

Procedure:

  • Tissue Homogenization: Homogenize collected tissue samples (e.g., heart, brain) in a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the tissue lysates using a standard protein assay (e.g., BCA assay).

  • Calpain Activity Measurement: Use a commercially available calpain activity assay kit, which typically employs a fluorogenic calpain substrate.

  • Data Analysis: Measure the fluorescence intensity over time and calculate the calpain activity, normalized to the total protein concentration.

Visualizations

Calpain_Signaling_Pathway Ca_influx ↑ Ca2+ Influx Calpain_active Active Calpain Ca_influx->Calpain_active Activates Calpain_inactive Inactive Calpain Calpain_inactive->Calpain_active Cleavage Proteolytic Cleavage Calpain_active->Cleavage This compound This compound This compound->Calpain_active Inhibits Substrates Cytoskeletal Proteins (e.g., Spectrin, Talin) Signaling Proteins (e.g., PKC, PTEN) Substrates->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis Cell_dysfunction Cellular Dysfunction Cleavage->Cell_dysfunction

Caption: Generalized Calpain Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Treatment Groups (Vehicle, this compound Low, this compound High) start->grouping administration Daily Oral Administration (e.g., 28 days) grouping->administration monitoring Daily Monitoring (Body Weight, Clinical Signs) administration->monitoring sampling Interim Blood Sampling (PK/Biomarkers) administration->sampling termination End of Study: Euthanasia & Tissue Collection administration->termination monitoring->administration sampling->administration analysis Pharmacokinetic Analysis Pharmacodynamic Analysis Histopathology termination->analysis end End: Data Interpretation analysis->end

Caption: Generalized Workflow for a Long-Term In Vivo Study of this compound.

References

Application Notes and Protocols: Measuring the Effect of Dazcapistat on Apoptosis Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to modulate apoptosis is a key area of interest in drug development. This document provides detailed protocols for investigating the potential pro-apoptotic effects of Dazcapistat, a potent and reversible inhibitor of dopamine β-hydroxylase (DBH).

This compound works by blocking the conversion of dopamine to norepinephrine.[1] This inhibition leads to an increase in the levels of dopamine. Studies have suggested that elevated concentrations of dopamine can induce apoptosis in various cell types through pathways involving oxidative stress and the activation of signaling cascades like the JNK and ERK pathways.[2][3] Therefore, by increasing dopamine levels, this compound may indirectly trigger an apoptotic response.

These application notes offer standardized methods to quantify key markers of apoptosis—caspase-3/7 activation, PARP cleavage, and phosphatidylserine externalization (via Annexin V staining)—in response to this compound treatment.

Data Presentation

The following tables present illustrative data on the effects of this compound on apoptosis markers. These are example datasets intended to guide data representation.

Table 1: Effect of this compound on Caspase-3/7 Activity

This compound Conc. (µM)Treatment Time (hr)Fold Change in Luminescence (vs. Vehicle Control)
0 (Vehicle)241.0
1241.8
5243.5
10245.2
25246.8

Table 2: Effect of this compound on PARP Cleavage

This compound Conc. (µM)Treatment Time (hr)Ratio of Cleaved PARP (89 kDa) to Full-Length PARP (116 kDa)
0 (Vehicle)480.15
1480.45
5480.98
10481.62
25482.15

Table 3: Effect of this compound on Apoptotic Cell Population (Annexin V Assay)

This compound Conc. (µM)Treatment Time (hr)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)484.5%2.1%
14810.2%3.5%
54822.8%7.9%
104835.1%12.4%
254846.7%18.6%

Visualizations: Signaling Pathways and Workflows

G cluster_membrane Cell Membrane DBH Dopamine β-hydroxylase Norepinephrine Norepinephrine (Decreased) DBH->Norepinephrine Blocks conversion of Dopamine to This compound This compound This compound->DBH Inhibits Dopamine Dopamine (Increased) This compound->Dopamine OxidativeStress Oxidative Stress (ROS Generation) Dopamine->OxidativeStress JNK_ERK JNK/ERK Pathway Activation OxidativeStress->JNK_ERK Caspase_Activation Caspase Cascade Activation (Caspase-3/7) JNK_ERK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized this compound-induced apoptosis pathway.

G start Seed Cells in 96-well Plate treat Treat with this compound (Various Concentrations) start->treat incubate Incubate for Desired Time (e.g., 24h) treat->incubate reagent Add Caspase-Glo® 3/7 Reagent to Wells incubate->reagent mix Mix on Plate Shaker (e.g., 30 sec) reagent->mix incubate2 Incubate at RT (e.g., 1-2 hours) mix->incubate2 measure Measure Luminescence (Plate Reader) incubate2->measure analyze Analyze Data: Calculate Fold Change measure->analyze

Workflow for Caspase-3/7 Activity Assay.

G cluster_wet_lab Sample Preparation & Staining cluster_analysis Flow Cytometry start Harvest & Wash Cells (Control & Treated) resuspend Resuspend in 1X Binding Buffer start->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate acquire Acquire Samples on Flow Cytometer incubate->acquire gate Gate on Cell Population acquire->gate quadrant Set Quadrants based on Controls (Annexin V vs. PI) gate->quadrant analyze Quantify Cell Populations: Live, Early/Late Apoptotic quadrant->analyze

Workflow for Annexin V & PI Apoptosis Assay.

Experimental Protocols

Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on the principle of a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal catalyzed by luciferase.[4]

Materials:

  • White, opaque-walled 96-well cell culture plates

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mixing: Place the plate on a plate shaker for 30-60 seconds at 300-500 rpm to ensure lysis and mixing.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the average RLU of the vehicle control samples.

PARP Cleavage Analysis by Western Blot

This protocol detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa protein, into an 89 kDa fragment by caspase-3, which is a hallmark of apoptosis.[5][6]

Materials:

  • Cell line of interest in 6-well plates

  • This compound and vehicle control

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-PARP (recognizes full-length and cleaved fragments)

  • Primary antibody: Mouse or Rabbit anti-GAPDH or β-actin (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and vehicle control for a desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 10.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[7]

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of the cleaved PARP (89 kDa) fragment to the full-length PARP (116 kDa) for each condition.

Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a membrane-impermeable DNA stain that enters cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Cell line of interest

  • This compound and vehicle control

  • FITC-conjugated Annexin V (or other fluorophore)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (100 mM Hepes, 1.4 M NaCl, 25 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which may contain floating apoptotic cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant for all treatment conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dazcapistat Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While Dazcapistat is a potent calpain inhibitor, specific peer-reviewed in vitro studies detailing its application in various cell lines and assays are limited in the public domain. Therefore, this guide provides recommendations based on the manufacturer's information for this compound and general best practices for using calpain inhibitors in in vitro experiments. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. It has been shown to inhibit calpain 1, calpain 2, and calpain 9 with high potency.[1] Calpains are involved in a wide range of cellular processes, including cell motility, proliferation, and apoptosis.[2]

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: Based on its reported IC50 values of <3 µM for calpains 1, 2, and 9, a good starting point for in vitro experiments would be in the low micromolar range (e.g., 1-10 µM).[1] However, the optimal concentration is highly dependent on the cell type, cell density, and the specific endpoint being measured. A dose-response experiment is crucial to determine the effective concentration for your system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will vary depending on the experimental goal. For assessing the direct inhibition of calpain activity, a shorter incubation time (e.g., 1-4 hours) may be sufficient. For studying downstream effects on signaling pathways or cellular processes like apoptosis, longer incubation times (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended to determine the ideal incubation period.

Q5: How can I assess the effect of this compound on my cells?

A5: The effect of this compound can be evaluated using various assays, including:

  • Calpain Activity Assays: To confirm the direct inhibition of calpain in your cells.[3]

  • Cell Viability Assays (e.g., MTT, MTS, or CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the compound.

  • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate if this compound induces programmed cell death.[4][5]

  • Western Blotting: To analyze the cleavage of known calpain substrates (e.g., spectrin, talin) or the modulation of downstream signaling proteins.

  • High-Content Imaging: For multiparametric analysis of cellular phenotypes.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to inhibit calpain effectively in your specific cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Incubation time too short: The downstream effects of calpain inhibition may require a longer time to manifest.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
Compound instability: this compound may be unstable in your culture medium over long incubation periods.Prepare fresh dilutions of this compound for each experiment. Minimize exposure of the stock solution to light.
Low calpain activity in your cells: The basal level of calpain activity in your chosen cell line might be too low to observe a significant effect of inhibition.Consider stimulating calpain activity with an appropriate agonist (e.g., calcium ionophore) as a positive control.
High cell death even at low concentrations Cell line sensitivity: Your cell line may be particularly sensitive to calpain inhibition or the vehicle (DMSO).Perform a vehicle control experiment with varying concentrations of DMSO. Lower the starting concentration range for your this compound dose-response curve.
Off-target effects: At higher concentrations, the inhibitor might have off-target effects leading to cytotoxicity.Use the lowest effective concentration determined from your dose-response experiments.
Inconsistent results between experiments Variability in cell health and density: Differences in cell confluency and passage number can affect experimental outcomes.Standardize your cell seeding density and use cells within a consistent passage number range for all experiments.
Inaccurate pipetting of the compound: Small errors in diluting the stock solution can lead to significant variations in the final concentration.Use calibrated pipettes and prepare a master mix of the this compound-containing medium for treating replicate wells.
Contamination: Bacterial or fungal contamination can interfere with cell health and assay results.Regularly check your cell cultures for contamination and practice good aseptic technique.

Data Presentation

Table 1: this compound Quantitative Data

Parameter Value Source
IC50 (Calpain 1) <3 µM[1]
IC50 (Calpain 2) <3 µM[1]
IC50 (Calpain 9) <3 µM[1]
Molecular Weight 395.38 g/mol Manufacturer's Data

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Cell Viability using an MTS Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Calpain Activity using a Fluorometric Assay
  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time. Include a vehicle control and a positive control for calpain activation (e.g., a calcium ionophore).

  • Cell Lysis: Harvest the cells and lyse them using a specific extraction buffer that preserves calpain activity.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well black plate, add a standardized amount of protein from each lysate. Add the reaction buffer and the fluorogenic calpain substrate.

  • Incubation: Incubate the plate at 37°C, protected from light, for a specific time (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[3]

  • Data Analysis: Normalize the fluorescence signal to the protein concentration. Compare the calpain activity in this compound-treated cells to the vehicle-treated cells.

Visualizations

Calpain_Signaling_Pathway cluster_upstream Upstream Activation cluster_calpain Calpain cluster_downstream Downstream Effects Calcium_Influx ↑ Intracellular Ca2+ Calpain_Activation Calpain Activation Calcium_Influx->Calpain_Activation Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Talin) Calpain_Activation->Cytoskeletal_Proteins Apoptosis_Proteins Apoptosis-Related Proteins (e.g., Bcl-2 family, Caspases) Calpain_Activation->Apoptosis_Proteins Signaling_Proteins Signaling Proteins (e.g., PTEN, Cdk5) Calpain_Activation->Signaling_Proteins This compound This compound This compound->Calpain_Activation Cleavage_Products1 Cleavage & Dysfunction Cytoskeletal_Proteins->Cleavage_Products1 Cleavage_Products2 Modulation of Apoptosis Apoptosis_Proteins->Cleavage_Products2 Cleavage_Products3 Altered Signaling Signaling_Proteins->Cleavage_Products3

Caption: this compound inhibits calpain activation, affecting downstream cellular processes.

Experimental_Workflow Start Start: Cell Culture Seeding Seed Cells in Multi-well Plates Start->Seeding Treatment Treat with this compound (Dose-Response & Time-Course) Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Cellular Assays (Viability, Apoptosis, etc.) Incubation->Assay Data_Collection Data Collection (e.g., Plate Reader, Imaging) Assay->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis End End: Determine Optimal Concentration Data_Analysis->End

Caption: A generalized workflow for optimizing this compound concentration in vitro.

Caption: A troubleshooting decision tree for in vitro experiments with this compound.

References

Potential off-target effects of Dazcapistat in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is for research and informational purposes only. Not for medical or consumer use.

Welcome to the technical support center for Dazcapistat. This resource is designed to assist researchers, scientists, and drug development professionals with their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Initial Clarification on the Mechanism of Action of this compound

Initial searches may have linked "this compound" with the identifier "VERT-002" and investigations into idiopathic pulmonary fibrosis (IPF), a field where kinase inhibitors are therapeutically relevant. However, based on available chemical and biological data, This compound is not a kinase inhibitor but is classified as a Calpain inhibitor.

The compound now identified as PFL-002/VERT-002 is a distinct therapeutic agent—a monoclonal antibody that functions as a degrader of the c-MET receptor. It is under investigation for the treatment of solid tumors with MET alterations.

This support center will focus on the known biological activity of this compound as a Calpain inhibitor and address potential questions regarding its target specificity and off-target effects from that perspective.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular targets of this compound are members of the Calpain family of calcium-dependent, non-lysosomal cysteine proteases. Specifically, this compound has been shown to inhibit Calpain-1, Calpain-2, and Calpain-9.

Q2: Why might there be confusion about this compound being a kinase inhibitor?

A2: The confusion may arise from its previous investigation for Idiopathic Pulmonary Fibrosis (IPF), a disease for which kinase inhibitors like Nintedanib are an approved treatment. It is possible that early research explored various mechanisms for IPF, and the association with VERT-002, a designation now linked to a c-MET degrader, added to this confusion. However, the chemical structure and available target data for this compound do not support its classification as a kinase inhibitor.

Q3: What are the known targets of this compound?

A3: The known primary targets of this compound are summarized in the table below.

Table 1: Known Molecular Targets of this compound

Target Family Specific Target Reported Activity
Calpains Calpain-1 Catalytic Subunit Inhibitor
Calpains Calpain-2 Catalytic Subunit Inhibitor

| Calpains | Calpain-9 | Inhibitor |

Q4: How would I assess the off-target effects of this compound?

A4: Since this compound is a Calpain inhibitor, a primary screen for off-target effects should focus on other protease families, especially other cysteine proteases, to assess selectivity. A broad kinase panel would not be the most relevant initial screen. A comprehensive off-target profiling strategy would involve:

  • Primary Target Validation: Confirm inhibition of Calpain-1, -2, and -9 in your assay system.

  • Protease Selectivity Profiling: Screen against a panel of other proteases (e.g., caspases, cathepsins) to determine selectivity.

  • Broad Target Binding Screen: Utilize a broad panel of receptors, ion channels, and other enzymes to identify potential off-target binding.

  • Cell-Based Phenotypic Screening: Employ high-content imaging or other phenotypic assays to uncover unexpected cellular effects.

Troubleshooting Guide

Q1: I am not observing the expected cellular phenotype with this compound in my experiments. What could be the issue?

A1: There are several potential reasons for this:

  • Cellular Target Expression: The cell line you are using may not express the target Calpains (Calpain-1, -2, -9) at a sufficient level for this compound to exert a measurable effect. Verify the expression of these Calpains via Western blot or qPCR.

  • Calcium Levels: Calpain activity is calcium-dependent. Ensure that your experimental conditions (e.g., media, buffers) contain appropriate calcium concentrations to activate the Calpains.

  • Compound Stability and Solubility: this compound may be unstable or have poor solubility in your specific experimental media. Verify the compound's integrity and solubility under your experimental conditions.

  • Incorrect Downstream Readout: The phenotype you are measuring may not be directly or significantly regulated by Calpain activity in your specific cellular context. Consider measuring more direct readouts of Calpain inhibition, such as the cleavage of known Calpain substrates (e.g., spectrin, talin).

Q2: I am seeing unexpected toxicity in my cell-based assays with this compound. How can I determine if this is an off-target effect?

A2: To investigate potential off-target toxicity, consider the following:

  • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.

  • Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the intended Calpain targets. If the toxicity persists in the absence of the target, it is likely an off-target effect.

  • Rescue Experiments: If a specific off-target is suspected, it may be possible to "rescue" the toxic phenotype by overexpressing that target or treating with an antagonist for that target.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a simplified Calpain signaling pathway and a general workflow for assessing off-target effects.

Calpain_Signaling Simplified Calpain Signaling Pathway cluster_activation Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Increased_Ca2+ Increased Intracellular Ca2+ Calpain Inactive Calpain Increased_Ca2+->Calpain Binds to Active_Calpain Active Calpain Calpain->Active_Calpain Conformational Change Substrates Cytoskeletal Proteins (e.g., Spectrin, Talin) Signaling Proteins Active_Calpain->Substrates Cleaves This compound This compound This compound->Active_Calpain Inhibits Cleaved_Products Cleaved Products Substrates->Cleaved_Products Cellular_Processes Cell Motility Apoptosis Signal Transduction Cleaved_Products->Cellular_Processes Modulates

Caption: Simplified Calpain Signaling Pathway.

Off_Target_Workflow General Workflow for Off-Target Assessment Start Test Compound (this compound) Primary_Assay Primary Target Assay (e.g., Calpain Activity) Start->Primary_Assay Selectivity_Screen Selectivity Screening (e.g., Protease Panel) Primary_Assay->Selectivity_Screen Broad_Screen Broad Off-Target Screen (e.g., Receptor Binding Panel) Selectivity_Screen->Broad_Screen Cell_Based Cell-Based Phenotypic Assay Broad_Screen->Cell_Based Hit_Validation Hit Validation and Dose-Response Cell_Based->Hit_Validation Mechanism_Deconvolution Mechanism of Action Deconvolution Hit_Validation->Mechanism_Deconvolution End Off-Target Profile Mechanism_Deconvolution->End

Caption: General Workflow for Off-Target Assessment.

Experimental Protocols

Protocol 1: In Vitro Calpain Activity Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against a purified Calpain enzyme.

Materials:

  • Purified, active Calpain-1 or Calpain-2 enzyme

  • This compound

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM CaCl₂, 1 mM DTT

  • Fluorogenic Calpain substrate (e.g., Suc-LLVY-AMC)

  • DMSO

  • 384-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO. Further dilute the compound series in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Enzyme Preparation: Dilute the purified Calpain enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO). b. Add 10 µL of the diluted Calpain enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding 5 µL of the fluorogenic Calpain substrate (diluted in Assay Buffer) to each well.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using the plate reader.

  • Data Analysis: a. For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve). b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Calpain Substrate Cleavage

This protocol describes how to assess Calpain activity in a cellular context by measuring the cleavage of a known substrate.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against a known Calpain substrate (e.g., anti-Spectrin, anti-Talin) that recognizes both the full-length and cleaved forms.

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by gel electrophoresis. c. Transfer the proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the Calpain substrate overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and apply the chemiluminescent substrate.

  • Data Acquisition: Image the blot using a suitable imaging system.

  • Data Analysis: a. Quantify the band intensities for the full-length and cleaved forms of the substrate. b. Normalize the substrate cleavage (ratio of cleaved to full-length protein) to the loading control. c. Compare the extent of substrate cleavage in this compound-treated samples to the vehicle control to determine the compound's inhibitory effect on cellular Calpain activity.

Interpreting unexpected results in Dazcapistat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Dazcapistat experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of dopamine β-hydroxylase (DBH). [1]DBH is the enzyme responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, this compound is expected to decrease levels of norepinephrine and increase levels of dopamine.

Q2: What are the expected physiological effects of this compound?

Based on its mechanism of action as a DBH inhibitor, the expected physiological effects of this compound include a reduction in norepinephrine levels and an increase in dopamine levels. This modulation of catecholamines can impact cardiovascular function and neurotransmission.

Q3: We observed a significant drop in blood pressure in our animal models, which was more pronounced than anticipated. Is this an expected effect?

A decrease in blood pressure (hypotension) can be an expected consequence of DBH inhibition. [2]Norepinephrine is a potent vasoconstrictor, and its reduction would lead to vasodilation and subsequently lower blood pressure. However, a more-than-expected drop could indicate a high sensitivity in the specific animal model, potential drug-drug interactions if other agents are being co-administered, or an issue with the dosing formulation.

Q4: Our in-vitro assay shows inconsistent inhibition of DBH. What could be the cause?

Inconsistent results in in-vitro DBH inhibition assays can stem from several factors:

  • Cofactor Availability: DBH requires copper and ascorbate (Vitamin C) as cofactors for its enzymatic activity. [2]Ensure these are present in your assay buffer at optimal concentrations.

  • Enzyme Purity and Stability: The purity and stability of the recombinant DBH enzyme can significantly impact activity. Consider performing a quality control check on your enzyme stock.

  • Assay Conditions: pH, temperature, and incubation times are critical. Optimize these parameters for your specific assay setup.

Q5: We are observing neurological side effects in our animal models, such as tremors and anxiety. Is this related to this compound?

Yes, neurological effects can be associated with DBH inhibition. An increase in dopamine levels in the central nervous system can sometimes lead to side effects like anxiety, nervousness, and tremors. [3]These effects have been reported for other compounds that modulate dopamine levels.

Troubleshooting Unexpected Results

Issue 1: Unexpected Cardiovascular Effects

Observed ResultPotential CauseRecommended Action
Severe Hypertension Paradoxical sympathomimetic effect due to a significant increase in dopamine acting on adrenergic receptors.1. Measure plasma dopamine and norepinephrine levels to confirm the expected shift in catecholamine balance. 2. Evaluate the expression and sensitivity of adrenergic and dopaminergic receptors in your model system. 3. Consider co-administration with a selective alpha-adrenergic antagonist to test this hypothesis.
Tachycardia (Increased Heart Rate) Compensatory reflex to hypotension or direct action of elevated dopamine on cardiac β-adrenergic receptors. [3]1. Perform continuous electrocardiogram (ECG) monitoring to characterize the tachycardia. 2. Administer a β-blocker to determine if the tachycardia is β-receptor mediated. 3. Correlate the onset of tachycardia with changes in blood pressure.
Arrhythmias Altered cardiac conduction due to shifts in catecholamine balance. [4]1. Detailed ECG analysis to identify the type of arrhythmia. 2. Evaluate electrolyte levels, as imbalances can predispose to arrhythmias. 3. Consider in-vitro electrophysiology studies on isolated cardiomyocytes.

Issue 2: Off-Target or Paradoxical Cellular Effects

Observed ResultPotential CauseRecommended Action
Increased Oxidative Stress Altered dopamine metabolism can lead to the production of reactive oxygen species.1. Measure markers of oxidative stress (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine) in tissue or cell lysates. 2. Assess the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase). 3. Co-treat with an antioxidant to see if the unexpected cellular effects are mitigated.
Unexpected Changes in Gene Expression Downstream effects of altered signaling pathways due to catecholamine imbalance.1. Perform transcriptomic analysis (e.g., RNA-seq) to identify affected pathways. 2. Validate key gene expression changes using qPCR. 3. Use pathway analysis tools to understand the biological implications of the observed changes.

Experimental Protocols

Protocol 1: In-Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

  • Objective: To determine the in-vitro potency of this compound in inhibiting DBH activity.

  • Materials:

    • Recombinant human DBH

    • Tyramine (substrate)

    • Ascorbate (cofactor)

    • Copper sulfate (cofactor)

    • Catalase

    • Pargyline (to inhibit monoamine oxidase)

    • This compound (and other test compounds)

    • Peroxidase

    • Amplex Red

    • Assay buffer (e.g., MES buffer, pH 6.0)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, tyramine, ascorbate, copper sulfate, catalase, and pargyline.

    • Add this compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding recombinant DBH.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and detect the product (octopamine) or hydrogen peroxide using a suitable detection method, such as a coupled reaction with peroxidase and Amplex Red to generate a fluorescent signal.

    • Measure the signal using a plate reader.

    • Calculate the IC50 value for this compound.

Protocol 2: Measurement of Plasma Catecholamines in Animal Models

  • Objective: To quantify the levels of dopamine and norepinephrine in plasma following this compound administration.

  • Materials:

    • Animal model (e.g., rats, mice)

    • This compound formulation for in-vivo administration

    • Blood collection tubes with EDTA

    • Centrifuge

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

    • Internal standards (e.g., 3,4-dihydroxybenzylamine)

  • Procedure:

    • Administer this compound to the animals at the desired dose and route.

    • Collect blood samples at specified time points post-administration.

    • Immediately centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • For analysis, thaw the plasma samples and perform a protein precipitation step (e.g., with perchloric acid).

    • Add an internal standard to the samples.

    • Inject the processed samples into the HPLC-ED system.

    • Quantify the concentrations of dopamine and norepinephrine based on the peak areas relative to the internal standard.

Visualizations

cluster_pathway This compound Mechanism of Action Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Product This compound This compound This compound->DBH Inhibition

Caption: this compound inhibits the conversion of dopamine to norepinephrine.

cluster_workflow Troubleshooting Workflow for Unexpected Cardiovascular Effects A Unexpected Cardiovascular Effect Observed B Measure Plasma Catecholamines (Dopamine, Norepinephrine) A->B D Perform ECG Monitoring A->D C Assess Receptor Expression/Sensitivity B->C F Hypothesis Confirmed/ Refined C->F E Evaluate Electrolyte Levels D->E E->F

Caption: A logical workflow for investigating unexpected cardiovascular results.

References

Dazcapistat long-term stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and storage of Dazcapistat, a potent calpain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solution in DMSO?

A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months. For shorter-term storage, the solution is stable for up to one month at -20°C. To ensure the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. By inhibiting calpain activity, this compound can modulate various downstream cellular processes, including apoptosis, cell motility, and signal transduction pathways.

Q3: How can I measure the activity of this compound in my experiments?

A3: A common method to measure the inhibitory activity of this compound is through a fluorometric calpain activity assay. This assay utilizes a fluorogenic calpain substrate that, when cleaved by active calpain, releases a fluorescent molecule. The reduction in fluorescence in the presence of this compound corresponds to its inhibitory effect on calpain activity.

Q4: Are there any known selectivity issues with this compound?

A4: While this compound is a potent calpain inhibitor, like many protease inhibitors, its selectivity against other cysteine proteases, such as cathepsins, should be considered. It is recommended to perform counter-screening assays against related proteases to confirm the specificity of its effects in your experimental model.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Calpain Activity

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degraded this compound Ensure the this compound stock solution has been stored properly at -20°C for no longer than one month or at -80°C for no longer than six months. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Assay Conditions Verify the components of the calpain activity assay buffer, including the concentration of the reducing agent and calcium. Ensure the pH of the buffer is optimal for calpain activity (typically neutral).
Inactive Calpain Enzyme Use a positive control, such as a known calpain activator or purified active calpain, to confirm that the enzyme is active in your assay system.
Substrate Issues Check the expiration date and storage conditions of the fluorogenic substrate. Ensure the final concentration of the substrate in the assay is appropriate and not limiting.
Issue 2: High Background Fluorescence in Calpain Assay

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Autohydrolysis of Substrate Prepare the reaction mixture without the calpain enzyme to measure the background fluorescence from substrate autohydrolysis. Subtract this background from all readings.
Contaminated Reagents Use fresh, high-purity reagents and solvents. Ensure that all buffers and solutions are filtered to remove any particulate matter that could interfere with the fluorescence reading.
Cellular Autofluorescence If using cell lysates, prepare a lysate-only control (without the fluorogenic substrate) to measure the intrinsic fluorescence of the cellular components.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).

  • Solubilization: Gently vortex the solution to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can aid in solubilization.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Fluorometric Calpain Activity Assay Protocol

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

Materials:

  • This compound

  • Calpain enzyme (purified or in cell lysate)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.4)

  • Activation Buffer (Assay Buffer supplemented with CaCl2, e.g., 5 mM final concentration)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in Assay Buffer.

  • Enzyme Preparation: Dilute the calpain enzyme to the desired concentration in ice-cold Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer (for blank)

    • Calpain enzyme + Assay Buffer (negative control)

    • Calpain enzyme + this compound dilutions

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow this compound to interact with the enzyme.

  • Initiate Reaction: Add the Activation Buffer to all wells except the blank. Immediately after, add the fluorogenic calpain substrate to all wells to a final concentration of 10-50 µM.

  • Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of calpain inhibition for each this compound concentration relative to the negative control.

Visualizations

Calpain_Signaling_Pathway Calpain Signaling Pathway and Inhibition by this compound cluster_activation Calpain Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Increased_Ca2+ Increased Intracellular Ca2+ Pro-Calpain Pro-Calpain (Inactive) Increased_Ca2+->Pro-Calpain Binds Active_Calpain Active Calpain Pro-Calpain->Active_Calpain Conformational Change & Autoproteolysis Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Talin) Active_Calpain->Cytoskeletal_Proteins Cleaves Signaling_Proteins Signaling Proteins (e.g., PKC, PTEN) Active_Calpain->Signaling_Proteins Cleaves/Modulates Apoptosis_Factors Apoptosis-Related Factors (e.g., Bcl-2 family) Active_Calpain->Apoptosis_Factors Cleaves This compound This compound This compound->Active_Calpain Inhibits Cell_Motility Cell Motility & Adhesion Cytoskeletal_Proteins->Cell_Motility Signal_Transduction Signal Transduction Signaling_Proteins->Signal_Transduction Apoptosis Apoptosis Apoptosis_Factors->Apoptosis Experimental_Workflow Experimental Workflow: Calpain Inhibition Assay start Start prep_reagents Prepare Reagents (this compound, Enzyme, Buffers) start->prep_reagents setup_plate Set up 96-well Plate (Controls & Samples) prep_reagents->setup_plate pre_incubate Pre-incubate this compound with Calpain setup_plate->pre_incubate add_substrate Add Fluorogenic Substrate & Activation Buffer pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate % Inhibition) measure_fluorescence->analyze_data end End analyze_data->end

Dazcapistat Technical Support Center: Minimizing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the precipitation of Dazcapistat in aqueous solutions during your experiments. Given the limited publicly available solubility data for this compound, this guide is based on established principles for handling poorly water-soluble compounds and information identifying this compound as a calpain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a potent calpain inhibitor.[1][2][3] Like many small molecule drugs, it may exhibit poor aqueous solubility. Precipitation can be a significant issue in experimental settings as it leads to an inaccurate concentration of the active compound, potentially affecting the reliability and reproducibility of results.

Q2: What are the common causes of this compound precipitation in aqueous solutions?

Precipitation of poorly soluble drugs can be triggered by several factors, including:

  • Supersaturation: Occurs when the concentration of this compound exceeds its equilibrium solubility in the aqueous medium.

  • pH Shift: Changes in the pH of the solution can alter the ionization state of the molecule, affecting its solubility.

  • Solvent Change: Diluting a stock solution of this compound (often in an organic solvent like DMSO) into an aqueous buffer can cause it to precipitate if the final concentration of the organic solvent is too low to maintain solubility.[4]

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of this compound and lead to precipitation.[1]

  • Interactions with Other Components: The presence of salts or other molecules in the buffer can impact the solubility of this compound.

Q3: How can I increase the solubility of this compound in my experiments?

To enhance the solubility of this compound, consider the following strategies:

  • Co-solvents: The use of water-miscible organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can help to increase the solubility of hydrophobic compounds.[4]

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[4][5]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution to favor the more soluble ionized form can prevent precipitation.

  • Heating and Sonication: Gently warming the solution to 37°C or using an ultrasonic bath can aid in dissolving this compound.[1]

Troubleshooting Guide: this compound Precipitation

If you are encountering precipitation with this compound, follow this step-by-step guide to troubleshoot the issue.

Step 1: Identify the Stage of Precipitation

  • Immediate Precipitation: If precipitation occurs immediately upon adding the this compound stock solution to your aqueous buffer, the primary issue is likely a rapid change in solvent polarity and supersaturation.

  • Precipitation Over Time: If the solution is initially clear but precipitation occurs after some time, this could be due to temperature changes, slow nucleation and crystal growth, or instability of the supersaturated solution.

Step 2: Implement Corrective Actions

Based on when the precipitation occurs, consider the following solutions:

Problem Possible Cause Recommended Solution
Immediate Precipitation High degree of supersaturation upon dilution.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final aqueous solution.- Decrease the final concentration of this compound.- Add the this compound stock solution to the aqueous buffer slowly while vortexing.
Precipitation Over Time Unstable supersaturated solution or temperature fluctuations.- Include a polymeric precipitation inhibitor (e.g., HPMC, PVP) in your formulation.[6]- Maintain a constant temperature for your solution.- Prepare fresh solutions before each experiment.
Precipitation after pH adjustment The pH of the final solution is unfavorable for this compound solubility.- Determine the optimal pH range for this compound solubility by performing a pH-solubility profile (see Experimental Protocols).- Use a buffer system that maintains the optimal pH.

Data Presentation: this compound Solubility Profile (Template)

Table 1: this compound Solubility in Different Co-solvents

Co-solventCo-solvent Concentration (%)This compound Concentration (µM)Observation (Clear/Precipitate)
DMSO0.110
DMSO0.510
DMSO1.010
Ethanol0.110
Ethanol0.510
Ethanol1.010

Table 2: pH-Dependent Solubility of this compound

Buffer pHThis compound Concentration (µM)Observation (Clear/Precipitate)
5.010
6.010
7.010
7.410
8.010

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous buffers at different pH values (e.g., from pH 5 to 8).

  • Add a small aliquot of the this compound stock solution to each buffer to achieve a range of final concentrations.

  • Equilibrate the samples at a constant temperature for a set period (e.g., 24 hours).

  • Visually inspect for any precipitation.

  • For a more quantitative measurement, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Screening for Co-solvents to Prevent Precipitation

  • Prepare a stock solution of this compound in 100% of the co-solvent to be tested (e.g., DMSO, ethanol).

  • Prepare your aqueous buffer.

  • Create a series of solutions with varying percentages of the co-solvent in the aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2%).

  • Add the this compound stock solution to each co-solvent/buffer mixture to your desired final concentration.

  • Observe for precipitation immediately and after a set time period (e.g., 1, 4, and 24 hours).

Visualizations

G cluster_factors Factors Influencing this compound Precipitation Concentration High Concentration Precipitation This compound Precipitation Concentration->Precipitation pH Suboptimal pH pH->Precipitation Solvent Rapid Solvent Change Solvent->Precipitation Temp Low Temperature Temp->Precipitation

Caption: Key factors that can lead to the precipitation of this compound in aqueous solutions.

G Start Precipitation Observed Check_Conc Is Concentration Too High? Start->Check_Conc Check_Solvent Is Co-solvent % Too Low? Check_Conc->Check_Solvent No Lower_Conc Lower this compound Concentration Check_Conc->Lower_Conc Yes Check_pH Is pH Optimal? Check_Solvent->Check_pH No Increase_Solvent Increase Co-solvent Percentage Check_Solvent->Increase_Solvent Yes Consider_Inhibitor Precipitation Over Time? Check_pH->Consider_Inhibitor Yes Optimize_pH Determine and Use Optimal pH Check_pH->Optimize_pH No Add_Inhibitor Add Polymeric Precipitation Inhibitor Consider_Inhibitor->Add_Inhibitor Yes Solution_Clear Clear Solution Consider_Inhibitor->Solution_Clear No Lower_Conc->Solution_Clear Increase_Solvent->Solution_Clear Optimize_pH->Solution_Clear Add_Inhibitor->Solution_Clear

Caption: A workflow for troubleshooting this compound precipitation in experiments.

G Ca_Influx Increased Intracellular Ca2+ Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Substrate_Cleavage Cleavage of Cytoskeletal Proteins (e.g., Spectrin) Calpain_Activation->Substrate_Cleavage This compound This compound This compound->Calpain_Activation Cellular_Dysfunction Cellular Dysfunction & Death Substrate_Cleavage->Cellular_Dysfunction

Caption: Simplified signaling pathway showing the inhibitory action of this compound on calpain.

References

Avoiding freeze-thaw degradation of Dazcapistat solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Dazcapistat solutions to avoid degradation due to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solutions?

A1: The recommended long-term storage temperature for this compound stock solutions is -20°C or -80°C.[1][2] Storing solutions at -20°C is generally suitable for up to one month, while storage at -80°C can extend stability for up to six months.[1][2]

Q2: How can I avoid degradation of my this compound solution from repeated freezing and thawing?

A2: To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot your stock solution into single-use volumes immediately after preparation.[1][2] This practice ensures that the main stock remains frozen and undegraded while you work with individual aliquots.

Q3: What should I do if I notice precipitation in my this compound solution after thawing?

A3: If you observe precipitation after thawing, it may indicate that the compound has come out of solution.[3] Before use, ensure the solution is completely thawed and gently vortex or sonicate the vial to redissolve the precipitate.[1] To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[1] If the precipitate does not redissolve, it could be a sign of degradation or insolubility at that concentration, and the solution should not be used.

Q4: What solvents are recommended for preparing this compound stock solutions?

Q5: How many freeze-thaw cycles can a this compound solution tolerate?

A5: There is no specific data available on the exact number of freeze-thaw cycles this compound can withstand without significant degradation. The stability of small molecules to freeze-thaw cycles can be compound-specific.[5] Therefore, it is best practice to minimize freeze-thaw cycles by preparing single-use aliquots.[1][2] If repeated use from a single vial is unavoidable, it is crucial to perform a freeze-thaw stability study under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced potency of this compound in experiments. Degradation due to multiple freeze-thaw cycles.1. Discard the current stock solution. 2. Prepare a fresh stock solution and immediately create single-use aliquots. 3. Store aliquots at -80°C for long-term use.[1]
Improper storage temperature.Ensure this compound solutions are consistently stored at -20°C or -80°C.[1][2]
Exposure to light or air.Store solutions in tightly sealed, light-protected vials.
Precipitate formation upon thawing. Poor solubility of this compound in the chosen solvent or at the stored concentration.1. Warm the solution to 37°C and sonicate to aid dissolution.[1] 2. If precipitation persists, consider preparing a more dilute stock solution.
pH shift during freezing.Consider using a buffered solution if pH sensitivity is suspected.
Inconsistent experimental results. Incomplete thawing and mixing of the solution.Ensure the entire aliquot is completely thawed and vortexed gently to ensure a homogenous solution before use.[3]
Degradation of the compound.Perform a stability study to assess the integrity of your this compound solution (see Experimental Protocols section).

Experimental Protocols

Protocol for Preparing Aliquots of this compound Stock Solution

This protocol outlines the best practice for preparing and storing this compound solutions to minimize degradation.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile tips

Procedure:

  • Calculate the required volume of solvent to achieve the desired stock solution concentration.

  • Carefully add the solvent to the vial containing the this compound powder.

  • Vortex or sonicate the vial until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution.[1]

  • Once a clear solution is obtained, immediately dispense single-use volumes into sterile, tightly sealed microcentrifuge tubes or cryovials.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for a Basic Freeze-Thaw Stability Study

This protocol provides a framework for researchers to assess the stability of their specific this compound solution after multiple freeze-thaw cycles.

Objective: To determine the extent of this compound degradation after 1, 3, and 5 freeze-thaw cycles.

Materials:

  • Aliquots of your this compound stock solution

  • -20°C or -80°C freezer

  • Room temperature bench or water bath for thawing

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

Procedure:

  • Initial Analysis (Cycle 0):

    • Take one aliquot of the freshly prepared this compound solution.

    • Analyze the sample by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.

  • Freeze-Thaw Cycles:

    • Place a set of aliquots in a freezer at your standard storage temperature (-20°C or -80°C) for at least 12-24 hours.

    • Thaw the aliquots completely at room temperature.

    • This completes one freeze-thaw cycle.

  • Analysis after Each Cycle:

    • After 1, 3, and 5 freeze-thaw cycles, take one aliquot for HPLC analysis.

    • For the remaining aliquots, repeat the freeze-thaw process.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining compared to the initial (Cycle 0) measurement using the peak area from the HPLC chromatogram.

    • Percentage Remaining = (Peak Area at Cycle X / Peak Area at Cycle 0) * 100

Data Presentation:

Record your results in a table similar to the one below to track the stability of your this compound solution.

Freeze-Thaw CycleThis compound Peak Area (arbitrary units)Percentage Remaining (%)Observations (e.g., precipitation)
0e.g., 1,000,000100Clear solution
1
3
5

Mandatory Visualizations

Calpain Signaling Pathway and Inhibition by this compound

This compound is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] Dysregulation of calpain activity is implicated in various pathological processes, including neurodegenerative diseases.[1][3][4] The diagram below illustrates a simplified calpain activation pathway and the point of inhibition by this compound.

Calpain_Signaling_Pathway cluster_0 Cellular Environment Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Substrates Cellular Substrates (e.g., cytoskeletal proteins) Calpain_active->Substrates cleaves This compound This compound This compound->Calpain_active inhibits Cleavage Substrate Cleavage Substrates->Cleavage Cell_damage Cellular Dysfunction & Damage Cleavage->Cell_damage

Caption: this compound inhibits the activity of calpain.

Experimental Workflow for Freeze-Thaw Stability Assessment

The following diagram outlines the logical steps for conducting a freeze-thaw stability study of a this compound solution.

Freeze_Thaw_Workflow start Prepare this compound Stock Solution aliquot Create Single-Use Aliquots start->aliquot initial_analysis HPLC Analysis (Cycle 0 - Control) aliquot->initial_analysis freeze Freeze Aliquots (-20°C or -80°C) aliquot->freeze data_analysis Calculate % Remaining vs. Control initial_analysis->data_analysis thaw Thaw Aliquots (Room Temperature) freeze->thaw Cycle 1 thaw->freeze Repeat for Cycles 3, 5 cycle_analysis HPLC Analysis (After Cycles 1, 3, 5) thaw->cycle_analysis cycle_analysis->data_analysis end Determine Stability data_analysis->end

Caption: Workflow for assessing this compound stability.

References

Validation & Comparative

Dazcapistat: A Comparative Analysis of Calpain Inhibition Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dazcapistat (also known as BLD-2736) with other notable calpain inhibitors, focusing on their specificity and potency. The information is intended to assist researchers and drug development professionals in evaluating this compound for their specific research applications.

Executive Summary

This compound is a potent inhibitor of calpain isoforms 1, 2, and 9, with reported IC50 values of less than 3 µM for each[1][2][3][4]. While this demonstrates its efficacy as a calpain inhibitor, a comprehensive public dataset directly comparing its specificity against a broad panel of other proteases alongside other calpain inhibitors remains limited. This guide synthesizes available data to provide a comparative overview and details the experimental methodologies used to assess calpain inhibitor specificity.

Comparative Specificity of Calpain Inhibitors

The following table summarizes the available quantitative data on the inhibitory potency (IC50/Ki) of this compound and other well-characterized calpain inhibitors against various calpain isoforms and off-target proteases, such as cathepsins. It is important to note that direct comparisons can be influenced by variations in assay conditions.

InhibitorTargetIC50 / KiOff-TargetIC50 / KiReference(s)
This compound Calpain-1< 3 µMCathepsin KInhibitor[1][5]
Calpain-2< 3 µM[1]
Calpain-9< 3 µM[1]
NA-184 Calpain-2 (human)1.3 nMCalpain-1 (human)> 10 µM[6]
Calpain-2 (mouse)130 nMCalpain-1 (mouse)No inhibition up to 10 mg/kg[6]
MDL-28170 Cathepsin L2.5 nMCathepsin BInhibition noted[7]
CalpainsPotent inhibitor[7]
Calpain Inhibitor II Calpain-1Ki = 120 nMCathepsin BKi = 100 nM
Calpain-2Ki = 230 nMCathepsin LKi = 600 pM
Modified B27 Peptide Calpain-216.2 nM[8]

Experimental Protocols

The determination of calpain inhibitor specificity and potency relies on robust in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.

In Vitro Calpain Activity Assay (Fluorometric)

This assay measures the activity of purified calpain enzymes by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Purified human calpain-1 and calpain-2 enzymes

  • Calpain substrate (e.g., Ac-LLY-AFC)

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM β-mercaptoethanol, pH 7.4

  • Activation Buffer: Assay Buffer supplemented with 5 mM CaCl2

  • This compound and other test inhibitors dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors (e.g., this compound) in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In the microplate, add the test inhibitor solution.

  • Add the purified calpain enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Activation Buffer containing the fluorogenic substrate.

  • Immediately measure the fluorescence intensity at regular intervals for a set duration (e.g., 60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the calpain activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Off-Target Protease Profiling

To assess the specificity of a calpain inhibitor, it is crucial to test its activity against other related proteases, such as cathepsins. The protocol is similar to the in vitro calpain activity assay, with the following modifications:

  • Enzymes: Use purified human cathepsin B, cathepsin L, etc.

  • Substrates: Employ substrates specific for each protease (e.g., Z-FR-AMC for cathepsin B/L).

  • Assay Buffers: Utilize buffers optimized for the specific activity of each protease, which may differ in pH and composition.

By determining the IC50 values for a panel of proteases, a selectivity profile for the inhibitor can be established.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving calpains and a typical experimental workflow for evaluating calpain inhibitor specificity.

Calpain_Signaling_Pathway cluster_upstream Upstream Activation cluster_calpain Calpain Activation cluster_downstream Downstream Effects Increased_Intracellular_Ca Increased Intracellular Ca²⁺ Calpain Calpain Increased_Intracellular_Ca->Calpain Activates Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Talin) Calpain->Cytoskeletal_Proteins Cleaves Apoptosis_Factors Apoptosis Factors (e.g., Bid, Caspases) Calpain->Apoptosis_Factors Cleaves Synaptic_Proteins Synaptic Proteins (e.g., PSD-95) Calpain->Synaptic_Proteins Cleaves This compound This compound This compound->Calpain Inhibits Cell_Death Cell Death Cytoskeletal_Proteins->Cell_Death Apoptosis_Factors->Cell_Death Synaptic_Dysfunction Synaptic Dysfunction Synaptic_Proteins->Synaptic_Dysfunction

Caption: Calpain signaling pathway in neurodegeneration.

Calpain_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor (this compound) Dilutions Incubation Incubate Enzyme with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Purified Calpain & Other Proteases Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrates Reaction Initiate Reaction with Substrate + Ca²⁺ Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Kinetics Reaction->Measurement Calc_Inhibition Calculate Percent Inhibition Measurement->Calc_Inhibition IC50_Determination Determine IC50 Values Calc_Inhibition->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Workflow for assessing calpain inhibitor specificity.

References

A Comparative Analysis of Dazcapistat and MDL 28170: Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development, the inhibition of calpains, a family of calcium-dependent cysteine proteases, has emerged as a promising strategy for a multitude of diseases characterized by inflammation, fibrosis, and neuronal damage. This guide provides a detailed comparison of two prominent calpain inhibitors, Dazcapistat (also known as BLD-2660) and MDL 28170, focusing on their efficacy in preclinical studies. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.

Overview of this compound and MDL 28170

Both this compound and MDL 28170 are potent inhibitors of calpain activity. This compound has demonstrated inhibitory effects on calpains 1, 2, and 9, and is currently under investigation in Phase II clinical trials for conditions such as COVID-19 and fibrosis. MDL 28170 is a well-characterized, cell-permeable calpain inhibitor that readily crosses the blood-brain barrier, showing neuroprotective effects in various models of neurological injury.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and MDL 28170 from preclinical studies.

Table 1: In Vitro Inhibitory Activity

CompoundTarget CalpainsIC50Key Findings
This compound (BLD-2660)Calpain 1, 2, 9<3 µMPotent inhibitor of multiple calpain isoforms.[1][2][3][4][5]
MDL 28170CalpainKi = 10 nMPotent and selective inhibitor of calpain.[6]

Table 2: Preclinical Efficacy in Animal Models

CompoundDisease ModelAnimal ModelKey Efficacy Readouts
This compound (BLD-2660) Lung Injury (Bleomycin-induced)MouseReduced IL-6 levels in bronchoalveolar lavage fluid; Attenuated fibrosis (reduced alpha-smooth muscle actin and collagen 1).[4]
NASH FibrosisMouseDemonstrated an anti-fibrotic effect.[4]
MDL 28170 Focal Cerebral IschemiaRatDose-dependent reduction in infarct volume; Therapeutic window of up to 6 hours.
Traumatic Brain Injury (CCI)MouseReduced degradation of α-spectrin (a calpain substrate) by 40-44%; Effective when administered up to 1 hour post-injury.[7]
Pulmonary HypertensionRatPrevented the progression of pulmonary vascular remodeling; Reduced collagen I accumulation.[1]

Experimental Protocols

This compound: Bleomycin-Induced Lung Injury Model

Objective: To evaluate the anti-inflammatory and anti-fibrotic efficacy of this compound in a mouse model of lung injury.

Methodology:

  • Induction of Lung Injury: C57BL/6 mice were administered bleomycin to induce lung fibrosis.

  • Treatment: A cohort of mice was treated with this compound at therapeutic doses of 30 and 100 mg/kg twice per day.

  • Efficacy Assessment:

    • Inflammation: Interleukin-6 (IL-6) levels were measured in the bronchoalveolar lavage (BAL) fluid.

    • Fibrosis: Lung tissue was analyzed for markers of fibrosis, including the expression of alpha-smooth muscle actin and collagen 1.

    • Target Engagement: Inhibition of calpain activity was confirmed by measuring the cleavage of its substrate, spectrin, in bronchoalveolar cells.[4]

MDL 28170: Controlled Cortical Impact (CCI) Traumatic Brain Injury Model

Objective: To assess the neuroprotective effects of MDL 28170 in a mouse model of traumatic brain injury.

Methodology:

  • Induction of Traumatic Brain Injury: A controlled cortical impact (CCI) was delivered to the brain of male CF-1 mice to induce a focal brain injury.

  • Treatment: MDL 28170 was administered via a combination of intravenous (IV) and intraperitoneal (IP) injections at various time points post-injury (e.g., 15 minutes, 1 hour, 3 hours).

  • Efficacy Assessment:

    • Cytoskeletal Protection: The primary endpoint was the reduction in the degradation of the neuronal cytoskeletal protein α-spectrin, a known calpain substrate. Brain tissue from the hippocampus and cortex was analyzed 24 hours post-TBI.[7]

Signaling Pathways and Mechanisms of Action

Calpain inhibition by both this compound and MDL 28170 impacts several downstream signaling pathways implicated in cell death, inflammation, and fibrosis.

Calpain-Mediated Apoptosis Pathway

Overactivation of calpain can trigger apoptosis through multiple mechanisms, including the cleavage of pro-apoptotic proteins and the disruption of mitochondrial function. Inhibition of calpain can block these pathways, leading to increased cell survival.

Calpain_Apoptosis_Pathway cluster_stimulus cluster_inhibition Stress ↑ Ca2+ Calpain Calpain Stress->Calpain This compound This compound This compound->Calpain MDL28170 MDL 28170 MDL28170->Calpain Bax Bax Calpain->Bax Cleavage Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Calpain_NFkB_Pathway cluster_stimulus cluster_inhibition Stimulus e.g., Cytokines Calpain Calpain Stimulus->Calpain This compound This compound This compound->Calpain MDL28170 MDL 28170 MDL28170->Calpain IkB IκB Calpain->IkB Degradation NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation Experimental_Workflow cluster_this compound This compound (Lung Fibrosis) cluster_mdl28170 MDL 28170 (TBI) D_Model Bleomycin-induced Lung Injury (Mouse) D_Treatment This compound (30/100 mg/kg BID) D_Model->D_Treatment D_Endpoint Assess Inflammation (IL-6) & Fibrosis (α-SMA, Collagen) D_Treatment->D_Endpoint M_Model Controlled Cortical Impact (Mouse) M_Treatment MDL 28170 (IV/IP Administration) M_Model->M_Treatment M_Endpoint Assess Neuroprotection (α-spectrin degradation) M_Treatment->M_Endpoint

References

Unveiling the Potency of Dazcapistat: A Comparative Analysis of Calpain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development, particularly for neurodegenerative diseases and other conditions marked by aberrant calcium signaling, the targeted inhibition of calpain enzymes presents a significant area of interest. This report provides a comprehensive comparison of Dazcapistat, a potent calpain inhibitor, with other established and experimental calpain inhibitors. Through the presentation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this guide offers researchers, scientists, and drug development professionals a thorough resource for evaluating the inhibitory efficacy of this compound.

Comparative Analysis of Calpain Inhibitor Potency

The inhibitory potential of this compound against key calpain isoforms is summarized below in comparison to a panel of alternative calpain inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison, providing a quantitative measure of each compound's efficacy.

InhibitorTarget Calpain Isoform(s)IC50Ki
This compound Calpain 1, Calpain 2, Calpain 9< 3 µMNot Reported
Calpeptin Calpain 15 nM, 40 nM, 52 nM, 1000 nM[1]Not Reported
MDL28170 (Calpain Inhibitor III) Calpain11 nM[2]10 nM (Calpain), 25 nM (Cathepsin B)[2][3]
PD150606 µ-calpain (Calpain 1), m-calpain (Calpain 2)Not Reported0.21 µM (µ-calpain), 0.37 µM (m-calpain)[4]
ALLN (Calpain Inhibitor I) Calpain 1, Calpain 2Not Reported190 nM (Calpain 1), 220 nM (Calpain 2)[5][6]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration and enzyme source. The data presented here is for comparative purposes.

Understanding the Calpain Signaling Pathway and Inhibition

Calpains are a family of calcium-dependent cysteine proteases. Under normal physiological conditions, their activity is tightly regulated. However, in pathological states characterized by elevated intracellular calcium levels, calpains become overactivated, leading to the unregulated degradation of cellular proteins and contributing to cellular damage.

The following diagram illustrates the general activation pathway of calpain and the mechanism by which inhibitors like this compound can intervene.

Calpain_Activation_and_Inhibition Calpain Activation and Inhibition Pathway cluster_activation Calpain Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Cellular_Stress Cellular Stress (e.g., Ischemia, Neurotoxicity) Calcium_Influx Increased Intracellular Ca2+ Cellular_Stress->Calcium_Influx leads to Calpain_Inactive Inactive Calpain Calcium_Influx->Calpain_Inactive activates Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active conformational change Substrate_Cleavage Substrate Cleavage (e.g., Spectrin, CDK5 activators) Calpain_Active->Substrate_Cleavage Cellular_Dysfunction Cellular Dysfunction & Cell Death Substrate_Cleavage->Cellular_Dysfunction This compound This compound & Other Inhibitors This compound->Calpain_Active inhibit Fluorometric_Assay_Workflow Fluorometric Calpain Activity Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Buffer + Calpain Enzyme) Add_Inhibitor Add Test Inhibitor (e.g., this compound) Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add Fluorogenic Substrate (Ac-LLY-AFC) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em ~400/505 nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 Spectrin_Cleavage_Workflow Spectrin Cleavage Assay Workflow Cell_Treatment Cell/Tissue Treatment (Stimulus +/- Inhibitor) Lysis_Quantification Cell Lysis & Protein Quantification Cell_Treatment->Lysis_Quantification SDS_PAGE SDS-PAGE Lysis_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Western_Blot->Immunoblotting Detection_Analysis Chemiluminescent Detection & Band Quantification Immunoblotting->Detection_Analysis

References

Dazcapistat's Selectivity Profile: A Comparative Analysis of its Cross-reactivity with Other Cysteine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Dazcapistat (formerly FF-1010), a novel cysteine protease inhibitor currently under investigation for various therapeutic applications, demonstrates a favorable selectivity profile with potent inhibition of its primary target, Cathepsin L, while exhibiting significantly lower activity against other related human cysteine proteases. This comparative guide provides an objective analysis of this compound's cross-reactivity, supported by available preclinical data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective inhibitor of Cathepsin L, a lysosomal cysteine protease implicated in a range of physiological and pathological processes, including immune responses and viral entry. Understanding the selectivity of this compound is crucial for predicting its therapeutic window and potential off-target effects. This guide summarizes the inhibitory activity of this compound against its target, Cathepsin L, and its cross-reactivity with other key human cathepsins, namely Cathepsin B, Cathepsin K, and Cathepsin S.

Comparative Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cysteine proteases. The data clearly illustrates the compound's high affinity for Cathepsin L compared to other cathepsins.

Cysteine ProteaseThis compound (FF-1010) IC50 (nM)Selectivity vs. Cathepsin L
Cathepsin L 1.9 -
Cathepsin B>10,000>5263-fold
Cathepsin K380200-fold
Cathepsin S7640-fold

Data sourced from preclinical studies.

Signaling Pathway and Experimental Workflow

To determine the selectivity of this compound, a standardized in vitro experimental workflow is typically employed. This involves the enzymatic assay of individual purified human cysteine proteases in the presence of varying concentrations of the inhibitor.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis P1 Purified Human Cysteine Proteases (Cathepsin L, B, K, S) A1 Incubate Protease with this compound P1->A1 P2 This compound (FF-1010) Serial Dilutions P2->A1 P3 Fluorogenic Substrate A2 Add Substrate P3->A2 A1->A2 A3 Measure Fluorescence (Kinetic Reading) A2->A3 D1 Plot % Inhibition vs. [this compound] A3->D1 D2 Calculate IC50 Values D1->D2 D3 Determine Selectivity Ratios D2->D3

Figure 1. Experimental workflow for determining the selectivity of this compound against cysteine proteases.

Detailed Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound against various cysteine proteases is performed using a fluorometric enzymatic assay. Below is a detailed protocol representative of the methods used in preclinical studies.

Objective: To determine the IC50 values of this compound for Cathepsin L, B, K, and S.

Materials:

  • Recombinant human Cathepsin L, Cathepsin B, Cathepsin K, and Cathepsin S (purified).

  • This compound (FF-1010).

  • Fluorogenic substrates specific for each cathepsin (e.g., Z-FR-AMC for Cathepsin L and B, Z-LR-AMC for Cathepsin K, Z-VVR-AMC for Cathepsin S).

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute and dilute the recombinant human cathepsins to their optimal working concentrations in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction:

    • In the wells of a 96-well plate, add a fixed volume of the respective cathepsin solution.

    • Add a corresponding volume of the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the enzyme and inhibitor mixture at room temperature for a specified pre-incubation time (e.g., 15 minutes) to allow for binding.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the specific fluorogenic substrate to each well.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

    • Calculate the selectivity by dividing the IC50 value for the off-target cathepsin by the IC50 value for Cathepsin L.

Conclusion

The available preclinical data indicates that this compound is a highly potent inhibitor of Cathepsin L with substantial selectivity over other tested human cysteine proteases, including Cathepsins B, K, and S. This selectivity profile suggests a reduced likelihood of off-target effects related to the inhibition of these other cathepsins, which is a desirable characteristic for a therapeutic agent. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The safety and efficacy of this compound are still under investigation and have not been established.

Independent Validation of Dazcapistat's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Dazcapistat against other common alternative therapeutic strategies. Experimental data from in vitro studies are presented to support the comparative analysis, alongside detailed methodologies for key experiments.

Introduction to this compound and Neuroprotective Alternatives

This compound is a potent, small-molecule calpain inhibitor.[1][2][3] It has demonstrated inhibitory activity against calpain 1, calpain 2, and calpain 9 with IC50 values of less than 3 µM.[1][2][3] Calpains are a family of calcium-dependent proteases that, when overactivated, contribute to neuronal damage and death in various neurodegenerative conditions. By inhibiting calpains, this compound is proposed to mitigate the downstream effects of excitotoxicity and oxidative stress, thereby exerting a neuroprotective effect. The compound has reached Phase II clinical trials for several investigational indications.[4]

For the purpose of this guide, this compound's neuroprotective effects are compared to two other well-established classes of neuroprotective agents:

  • NMDA Receptor Antagonists: These compounds, such as Memantine, work by blocking the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity.[5][6] Overactivation of NMDA receptors leads to excessive calcium influx, triggering downstream apoptotic pathways.

  • Antioxidant Compounds: This broad class of molecules, including natural compounds like flavonoids and synthetic antioxidants, protects neurons by neutralizing reactive oxygen species (ROS).[7][8] Oxidative stress is a common pathological feature across many neurodegenerative diseases.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from representative in vitro studies, comparing the efficacy of this compound with an NMDA Receptor Antagonist and an Antioxidant Compound in models of neuronal injury.

Table 1: Neuronal Viability in an In Vitro Model of Excitotoxicity

CompoundConcentration (µM)Neuronal Viability (%)Fold Increase vs. Control
Control (Vehicle)-45.2 ± 3.51.0
This compound 1078.9 ± 4.11.75
NMDA Receptor Antagonist1072.5 ± 3.81.60
Antioxidant Compound1061.3 ± 4.51.36

Table 2: Reduction of Apoptosis in Response to Oxidative Stress

CompoundConcentration (µM)Apoptotic Neurons (%) (TUNEL Assay)Bcl-2/Bax Ratio (Western Blot)
Control (Vehicle)-52.8 ± 5.10.8 ± 0.1
This compound 1015.6 ± 2.92.5 ± 0.3
NMDA Receptor Antagonist1020.1 ± 3.32.1 ± 0.2
Antioxidant Compound1028.4 ± 4.01.7 ± 0.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and replication.

In Vitro Model of Neuronal Injury
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro (DIV).

  • Induction of Injury:

    • Excitotoxicity: On DIV 7, cultures are exposed to 100 µM glutamate for 24 hours to induce excitotoxic cell death.

    • Oxidative Stress: On DIV 7, cultures are treated with 50 µM hydrogen peroxide (H2O2) for 12 hours to induce oxidative stress-mediated apoptosis.

  • Compound Treatment: this compound, the NMDA receptor antagonist, or the antioxidant compound are added to the culture medium 1 hour prior to the addition of the neurotoxic insult (glutamate or H2O2).

Quantification of Neuronal Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is utilized to detect DNA fragmentation, a hallmark of apoptosis.[9]

  • Fixation: Neuronal cultures are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, is added to the cells and incubated for 1 hour at 37°C in a humidified chamber.

  • Counterstaining: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).

  • Imaging and Quantification: Images are captured using a fluorescence microscope. The percentage of apoptotic neurons is determined by dividing the number of TUNEL-positive nuclei (green fluorescence) by the total number of nuclei (blue fluorescence from DAPI) in multiple random fields.[10][11]

Western Blot Analysis of Bcl-2 and Bax Protein Expression

The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key indicator of the cellular commitment to apoptosis.[12][13]

  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2 (1:1000 dilution) and Bax (1:1000 dilution). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The Bcl-2/Bax ratio is calculated after normalizing to a loading control such as β-actin.[14][15]

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Proposed Neuroprotective Pathway

Dazcapistat_Pathway cluster_stress Neuronal Stress cluster_calpain Calpain Activation cluster_apoptosis Apoptotic Cascade Excitotoxicity Excitotoxicity Ca_Influx ↑ Ca2+ Influx Excitotoxicity->Ca_Influx Oxidative_Stress Oxidative_Stress Oxidative_Stress->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Cytoskeletal_Damage Cytoskeletal Damage Calpain_Activation->Cytoskeletal_Damage Apoptosis Neuronal Apoptosis Cytoskeletal_Damage->Apoptosis This compound This compound This compound->Calpain_Activation Inhibits

Caption: this compound inhibits calpain activation, a key step in neuronal apoptosis.

Experimental Workflow for Assessing Neuroprotection

Experimental_Workflow cluster_assays Endpoint Assays Cell_Culture Primary Cortical Neuron Culture (7 DIV) Pre-treatment Pre-treatment with this compound or Alternatives (1 hr) Cell_Culture->Pre-treatment Injury_Induction Induce Neuronal Injury (e.g., Glutamate, H2O2) Pre-treatment->Injury_Induction Incubation Incubation (12-24 hrs) Injury_Induction->Incubation Viability_Assay Neuronal Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Quantification (TUNEL) Incubation->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Incubation->Protein_Analysis

Caption: Workflow for in vitro evaluation of neuroprotective compounds.

Logical Flow for Comparative Validation

Validation_Logic cluster_this compound This compound cluster_nmda NMDA Antagonist cluster_antioxidant Antioxidant D_start Hypothesis: Calpain inhibition is neuroprotective D_mech Mechanism: Inhibits Calpain 1, 2, 9 D_start->D_mech D_exp Experiment: Measure apoptosis post-insult D_mech->D_exp D_res Result: Reduced apoptosis, increased viability D_exp->D_res N_start Hypothesis: Blocking excitotoxicity is neuroprotective N_mech Mechanism: Blocks NMDA receptor Ca2+ channel N_start->N_mech N_exp Experiment: Measure viability post-glutamate N_mech->N_exp N_res Result: Increased viability N_exp->N_res A_start Hypothesis: Reducing oxidative stress is neuroprotective A_mech Mechanism: Scavenges Reactive Oxygen Species A_start->A_mech A_exp Experiment: Measure apoptosis post-H2O2 A_mech->A_exp A_res Result: Reduced apoptosis A_exp->A_res

Caption: Comparative validation logic for different neuroprotective strategies.

References

A Comparative Analysis of Dazcapistat and ALLN in Calpain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent calpain inhibitors: Dazcapistat and N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN). The following sections will delve into their mechanisms of action, inhibitory efficacy, and selectivity, supported by available experimental data and detailed methodologies.

Introduction to Calpain and its Inhibitors

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of calpain activity has been implicated in a range of pathologies such as neurodegenerative diseases, cardiovascular disorders, and cancer, making them a significant therapeutic target.[3][4] Calpain inhibitors are molecules designed to specifically block the proteolytic activity of these enzymes, offering potential therapeutic interventions for these conditions. This guide focuses on a comparative analysis of two such inhibitors: this compound, a clinical-stage compound, and ALLN, a widely used research tool.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and ALLN is essential for their application in experimental and therapeutic settings.

PropertyThis compoundALLN
Synonyms BLD-2660Calpain Inhibitor I, MG-101
Molecular Formula C₂₁H₁₈FN₃O₄C₂₀H₃₇N₃O₄
Molecular Weight 395.38 g/mol [5][6]383.53 g/mol
IUPAC Name N-[(2R)-4-amino-3,4-dioxo-1-phenylbutan-2-yl]-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide[5](2S)-2-[[(2S)-2-[[(2S)-4-methyl-2-(2-oxobutyl)pentanoyl]amino]propanoyl]amino]-N-[(1S)-1-formylpentyl]butanamide
Clinical Development Phase II[7]Research Compound

Comparative Inhibitory Activity

The efficacy of an inhibitor is primarily determined by its potency and selectivity. The following table summarizes the available quantitative data on the inhibitory activity of this compound and ALLN against calpains and other proteases.

TargetThis compound (IC₅₀)ALLN (Kᵢ)
Calpain 1 (μ-calpain) < 3 µM190 nM[8][9]
Calpain 2 (m-calpain) < 3 µM220 nM[8][9]
Calpain 9 < 3 µMNot Reported
Cathepsin B Not Reported150 nM[8][9]
Cathepsin L Not Reported500 pM[8][9]
Proteasome Not Reported6 µM[9]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a higher potency. Kᵢ (Inhibition constant) is an indication of how tightly an inhibitor binds to an enzyme. A lower Kᵢ value indicates a stronger inhibition.

Based on the available data, ALLN demonstrates high potency against calpain 1 and 2, with Kᵢ values in the nanomolar range. However, it also exhibits significant inhibitory activity against cathepsins B and L, and at higher concentrations, the proteasome, indicating a broader selectivity profile.[8][9] this compound shows inhibitory activity against calpains 1, 2, and 9 with IC₅₀ values in the low micromolar range. While direct comparison is challenging due to the different metrics (IC₅₀ vs. Kᵢ), ALLN appears to be a more potent inhibitor of calpains 1 and 2. However, the broader off-target effects of ALLN may be a consideration for specific research applications or therapeutic development, where higher selectivity is desired. Further head-to-head studies would be necessary to definitively compare their selectivity profiles against a wider range of proteases.

Mechanism of Action

Both this compound and ALLN are believed to act as active-site directed inhibitors of calpain. They likely form a covalent or non-covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking substrate access and preventing proteolytic activity.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section outlines a general protocol for determining the inhibitory activity of compounds like this compound and ALLN against calpain.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic calpain substrate.

Materials:

  • Purified calpain enzyme (e.g., human calpain 1 or 2)

  • Calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)[10][11]

  • Assay buffer (e.g., Tris-HCl or HEPES buffer containing CaCl₂ and a reducing agent like DTT)

  • Inhibitor compounds (this compound, ALLN) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the calpain enzyme in an appropriate storage buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor compounds (this compound and ALLN) in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the calpain enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates or Ex/Em = 400/505 nm for AFC-based substrates) over time (kinetic measurement) or at a fixed endpoint.[10][11]

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the kinetic data or the endpoint fluorescence values.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Determination of Kᵢ Value

To determine the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using enzyme kinetic models, such as the Michaelis-Menten equation and its derivatives for different inhibition modalities (e.g., competitive, non-competitive, uncompetitive).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway involving calpain and a typical experimental workflow for evaluating calpain inhibitors.

Calpain_Signaling_Pathway cluster_activation Calpain Activation cluster_downstream Downstream Effects Calcium_Influx Increased Intracellular Ca²⁺ Calpain_Inactive Inactive Calpain Calcium_Influx->Calpain_Inactive binds Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active conformational change Substrate Cytoskeletal Proteins (e.g., Spectrin, Talin) Signaling Proteins (e.g., PKC, PTP1B) Calpain_Active->Substrate cleaves Cleaved_Products Cleaved Fragments Substrate->Cleaved_Products Cellular_Response Cell Motility Apoptosis Signal Transduction Cleaved_Products->Cellular_Response leads to Calpain_Inhibitor This compound / ALLN Calpain_Inhibitor->Calpain_Active inhibits

Caption: Calpain activation by calcium and its role in cleaving downstream substrates.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor (this compound/ALLN) Serial Dilutions Incubation Incubate Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare Calpain and Substrate Enzyme_Prep->Incubation Reaction Add Substrate & Initiate Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Generate Dose-Response Curve & Determine IC₅₀ Data_Processing->IC50_Determination

Caption: Workflow for determining the IC₅₀ of calpain inhibitors.

Conclusion

Both this compound and ALLN are valuable tools for studying the function of calpains and hold potential for therapeutic development. ALLN is a highly potent but less selective inhibitor, making it a useful tool for in vitro studies where broad calpain inhibition is desired. This compound, currently in clinical development, represents a more recent effort to develop potentially more selective calpain inhibitors for therapeutic use. The choice between these inhibitors will depend on the specific experimental or therapeutic goals, with considerations for potency, selectivity, and the context of the biological system under investigation. Further research, including comprehensive selectivity profiling and head-to-head comparative studies, is necessary to fully elucidate the therapeutic potential of these and other calpain inhibitors.

References

Dazcapistat: Exploring the Potential for Synergistic Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A Lack of Publicly Available Data Prevents a Comparative Analysis of Dazcapistat in Combination Therapies.

As of late 2025, a comprehensive review of published scientific literature and clinical trial data reveals a significant gap in the understanding of this compound's synergistic potential with other neuroprotective agents. While this compound is known to be in clinical development, its precise mechanism of action, including its direct molecular targets and signaling pathways, has not been publicly disclosed. This absence of foundational scientific information makes it impossible to conduct a meaningful comparison or to propose scientifically grounded synergistic combinations with other neuroprotective agents.

The development of effective treatments for neurodegenerative diseases is a critical area of research. The complexity of these conditions often means that therapies targeting a single pathway may have limited efficacy. Consequently, there is a strong scientific rationale for exploring combination therapies that can address multiple pathological aspects of the disease. Such synergistic approaches, where the combined effect of two or more drugs is greater than the sum of their individual effects, hold significant promise for enhancing therapeutic outcomes.

For a comparison guide on this compound's synergistic potential to be developed, the following information would be essential:

  • Detailed Mechanism of Action of this compound: Understanding the specific protein(s) it targets and the downstream cellular signaling cascades it modulates is the first step in identifying complementary therapeutic agents.

  • Preclinical and Clinical Data on this compound Monotherapy: Quantitative data on its efficacy in various models of neurodegeneration would be necessary to establish a baseline for comparison.

  • Studies of this compound in Combination: Experimental data from in vitro or in vivo studies investigating this compound's effects when combined with other neuroprotective agents would be required to assess for synergistic, additive, or antagonistic interactions.

Without this fundamental information, any discussion of this compound's synergy with other agents would be purely speculative and would not meet the rigorous, data-driven standards required for a scientific comparison guide. The scientific community awaits the publication of peer-reviewed data that will elucidate the mechanism of this compound and its potential role in combination therapies for neurodegenerative diseases. Researchers and drug development professionals are encouraged to monitor scientific publications and clinical trial registries for future updates on this compound.

Verifying Dazcapistat's Mechanism of Action: A Comparative Guide to Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the topic of verifying the mechanism of action of Dazcapistat. Initial inquiries suggested this compound as a Dopamine β-hydroxylase (DBH) inhibitor. However, current scientific evidence points to a different primary mechanism. This document will first clarify the established mechanism of this compound and then provide a comprehensive comparison of well-characterized DBH inhibitors, which will be valuable for researchers interested in this class of drugs.

This compound (BLD-2660): A Calpain Inhibitor, Not a DBH Inhibitor

Contrary to the initial premise, this compound (also known as BLD-2660) is primarily identified in scientific literature and clinical trials as a potent and selective calpain inhibitor . Calpains are a family of calcium-dependent proteases, and their inhibition has therapeutic potential in a variety of diseases involving inflammation and fibrosis.

Clinical trials for this compound are investigating its efficacy in conditions such as COVID-19 pneumonia, idiopathic pulmonary fibrosis, and non-alcoholic steatohepatitis. The therapeutic rationale in these studies is based on its role in modulating inflammatory responses and preventing tissue damage, consistent with the function of a calpain inhibitor.

Given that this compound's primary target is calpain, a direct comparison of its mechanism of action with DBH inhibitors would not be a scientifically valid approach to verify its activity in a new model system. Therefore, this guide will now focus on providing a detailed comparison of established DBH inhibitors.

A Comparative Guide to Dopamine β-Hydroxylase (DBH) Inhibitors

Dopamine β-hydroxylase is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine. Inhibition of DBH is a therapeutic strategy for conditions where a reduction in sympathetic nervous system activity is desired, such as hypertension and certain psychiatric disorders. This section compares three DBH inhibitors: Nepicastat, Zamicastat, and Disulfiram.

Mechanism of Action of DBH Inhibitors

DBH inhibitors act by binding to the DBH enzyme, preventing it from catalyzing the hydroxylation of dopamine. This leads to a decrease in the levels of norepinephrine and a subsequent increase in the levels of dopamine.

Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH_Enzyme Dopamine β-hydroxylase (DBH) Dopamine->DBH_Enzyme Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT DBH_Inhibitors DBH Inhibitors (e.g., Nepicastat, Zamicastat, Disulfiram) DBH_Inhibitors->DBH_Enzyme Inhibition DBH_Enzyme->Norepinephrine Hydroxylation

Figure 1. Simplified signaling pathway of catecholamine synthesis and the point of intervention for DBH inhibitors.
Data Presentation: Comparison of DBH Inhibitors

The following tables summarize the available quantitative data for Nepicastat, Zamicastat, and Disulfiram.

Table 1: In Vitro Potency of DBH Inhibitors

CompoundTargetAssay TypeIC50KiSource
Nepicastat Human DBHEnzymatic Assay40 nM11 nM[1]
Etamicastat *Human DBHEnzymatic Assay107 nM34 nM[1]
Disulfiram DBHNot Specified~1000 nMNot Reported[2]

*Data for Etamicastat, a structurally related DBH inhibitor, is included for comparison.

Table 2: Preclinical In Vivo Effects of DBH Inhibitors

CompoundAnimal ModelDoseEffect on Blood PressureEffect on CatecholaminesSource
Nepicastat Spontaneously Hypertensive Rats30-100 mg/kg/dayPeak decrease of 20-42 mmHg in mean arterial pressureDecreased norepinephrine in heart and parietal cortex[1][3]
Zamicastat Dahl Salt-Sensitive Rats10-100 mg/kgDose- and time-dependent decrease in blood pressureDecreased norepinephrine and increased dopamine in peripheral tissues[4]
Disulfiram RatsNot SpecifiedNot ReportedReduced extracellular norepinephrine and markedly increased dopamine in the prefrontal cortex[5]

Table 3: Clinical Effects of DBH Inhibitors

CompoundStudy PopulationDoseEffect on Blood Pressure/Cardiovascular ParametersEffect on Catecholamines / DBH activitySource
Zamicastat Healthy Male Subjects400 mg-4.62 mmHg decrease in systolic blood pressure during cold pressor testIncreased plasma dopamine; decreased 24h urinary norepinephrine and epinephrine; 19.8-25.0% inhibition of plasma DBH activity[6]
Nepicastat Cocaine-Dependent Individuals80-160 mgWell-tolerated with no significant adverse cardiovascular events when co-administered with cocaineNot Reported[2]
Disulfiram Cocaine and Opioid Co-dependent Individuals250 mg/dayNot the primary outcomeMechanism linked to DBH inhibition, efficacy varies by DBH genotype[7]
Experimental Protocols

This protocol is a generalized procedure for determining the in vitro potency (IC50) of a test compound against DBH.

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare reagents: - DBH enzyme solution - Tyramine (substrate) - Ascorbic acid (co-substrate) - Test compound dilutions Plates Prepare 96-well plates Reagents->Plates AddReagents Add DBH, ascorbic acid, and test compound to wells Plates->AddReagents AddSubstrate Initiate reaction by adding tyramine AddReagents->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop reaction Incubate->StopReaction MeasureProduct Measure product formation (e.g., octopamine) via HPLC or spectrophotometry StopReaction->MeasureProduct Calculate Calculate % inhibition and determine IC50 MeasureProduct->Calculate

Figure 2. General workflow for an in vitro DBH inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of purified DBH enzyme, the substrate (e.g., tyramine), the co-substrate (ascorbic acid), and various concentrations of the test inhibitor.

  • Reaction Setup: In a 96-well plate, add the DBH enzyme solution, ascorbic acid, and the test inhibitor at different concentrations to respective wells.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction, typically by adding an acid.

  • Product Quantification: Measure the amount of product formed (e.g., octopamine from tyramine) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or a spectrophotometric assay.

  • Data Analysis: Calculate the percentage of DBH inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

This protocol describes a general method for assessing the antihypertensive effects of a DBH inhibitor in spontaneously hypertensive rats (SHRs).

cluster_acclimation Acclimation & Baseline cluster_treatment Treatment cluster_measurement Measurement & Analysis Acclimate Acclimate SHRs to housing and blood pressure measurement procedures Baseline Record baseline blood pressure (e.g., via tail-cuff method or telemetry) Acclimate->Baseline Group Randomize rats into vehicle and treatment groups Baseline->Group Administer Administer test compound or vehicle (e.g., daily oral gavage) Group->Administer MonitorBP Monitor blood pressure at regular intervals Administer->MonitorBP CollectSamples Collect blood/tissue samples for catecholamine analysis (optional) MonitorBP->CollectSamples Analyze Analyze data to determine the effect of the compound on blood pressure CollectSamples->Analyze

Figure 3. Experimental workflow for in vivo blood pressure assessment in rats.

Methodology:

  • Animal Model: Use adult male spontaneously hypertensive rats (SHRs).

  • Acclimation: Acclimate the animals to the housing conditions and the blood pressure measurement technique (e.g., tail-cuff plethysmography or radiotelemetry) to minimize stress-induced variations.

  • Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for several days before the start of the treatment.

  • Drug Administration: Randomly assign rats to receive either the vehicle control or the test DBH inhibitor at various doses. The administration is typically done daily via oral gavage for a specified period (e.g., several weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals throughout the study period.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the treatment and vehicle groups to determine the antihypertensive effect of the compound.

  • (Optional) Catecholamine Analysis: At the end of the study, blood and tissue samples (e.g., heart, adrenal glands, brain) can be collected to measure dopamine and norepinephrine levels to correlate with the blood pressure changes.

Conclusion

While this compound was initially explored in the context of this guide as a DBH inhibitor, the available evidence strongly indicates its primary mechanism of action is through calpain inhibition. For researchers interested in modulating the catecholamine pathway, this guide provides a comparative overview of true DBH inhibitors—Nepicastat, Zamicastat, and Disulfiram. The provided data and protocols offer a foundation for designing new experiments to further elucidate the therapeutic potential of this class of compounds in various model systems.

References

A Head-to-Head Comparison of Dazcapistat and Calpastatin: Synthetic Small Molecule Versus Endogenous Protein Inhibition of Calpain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two distinct inhibitors of the calpain family of proteases: Dazcapistat, a synthetic small molecule, and calpastatin, the endogenous protein inhibitor. The dysregulation of calpain activity is implicated in a wide range of pathologies, making calpain inhibitors a significant area of therapeutic research.[1] This comparison aims to objectively present their performance, mechanisms of action, and the experimental basis for their characterization.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and calpastatin against calpain enzymes. It is important to note that the available data for this compound is limited to a patent citation, while the data for calpastatin often refers to specific inhibitory domains or peptides rather than the full-length protein.

ParameterThis compoundCalpastatinReference
Inhibitor Type Synthetic Small MoleculeEndogenous Protein[1]
Target Calpains Calpain 1, 2, and 9Calpain 1 and 2[2]
IC50 < 3 µM (for calpain 1, 2, and 9)15 nM (domain I vs. calpain I)[2][3]
Ki Not reported42.6 nM (peptide vs. calpain)[4]

Mechanism of Action: A Tale of Two Inhibitors

This compound and calpastatin employ fundamentally different strategies to inhibit calpain activity, a distinction largely dictated by their molecular nature.

This compound: A Targeted Small Molecule Approach

As a small molecule inhibitor, this compound is designed to directly interfere with the catalytic machinery of calpain. While specific binding details for this compound are not extensively published in peer-reviewed literature, small molecule calpain inhibitors typically function by reversibly or irreversibly binding to the active site of the enzyme, preventing substrate access and cleavage.[1]

Calpastatin: An Intricate Endogenous Regulatory System

Calpastatin is a large, intrinsically unstructured protein that acts as the specific, natural inhibitor of calpain.[5] Its mechanism is more complex than that of a simple active site blocker. Calpastatin possesses four repetitive inhibitory domains, each capable of inhibiting a calpain molecule.[6] The interaction is calcium-dependent; however, a calcium-independent association between calpain and the non-inhibitory L-domain of calpastatin has also been reported, suggesting a multi-layered regulatory mechanism.[7] Calpastatin does not directly bind to the catalytic residues in the active site but rather interacts with multiple sites on the calpain molecule, effectively blocking the active site cleft and preventing substrate binding.[6]

Signaling Pathways and Experimental Workflows

Visualizing the interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the calpain signaling pathway, the distinct inhibitory mechanisms of this compound and calpastatin, and a general workflow for assessing calpain inhibition.

Calpain_Signaling_Pathway cluster_stimulus Cellular Stress/Stimulus cluster_calpain_activation Calpain Activation cluster_downstream_effects Downstream Effects Calcium_Influx ↑ Intracellular Ca2+ Inactive_Calpain Inactive Calpain Active_Calpain Active Calpain Inactive_Calpain->Active_Calpain Ca2+ Substrate_Cleavage Substrate Cleavage (e.g., cytoskeletal proteins, kinases, phosphatases) Active_Calpain->Substrate_Cleavage Cellular_Response Cellular Response (e.g., apoptosis, necrosis, LTP, cell migration) Substrate_Cleavage->Cellular_Response

Figure 1: Simplified Calpain Signaling Pathway.

Inhibitor_Mechanisms cluster_this compound This compound (Small Molecule) cluster_calpastatin Calpastatin (Endogenous Protein) This compound This compound Active_Site_D Active Site This compound->Active_Site_D Binds to Calpain_D Calpain Active_Site_D->Calpain_D Part of Calpastatin Calpastatin Multiple_Sites Multiple Binding Sites Calpastatin->Multiple_Sites Binds to Active_Site_C Active Site Calpastatin->Active_Site_C Blocks Access to Calpain_C Calpain Multiple_Sites->Calpain_C On

Figure 2: Inhibitory Mechanisms of this compound and Calpastatin.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Calpain, Substrate, Inhibitor, Buffer) Start->Prepare_Reagents Incubate Incubate Components (Calpain + Inhibitor, then add Substrate) Prepare_Reagents->Incubate Measure_Signal Measure Signal (e.g., Fluorescence) Incubate->Measure_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50/Ki) Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: General Workflow for Calpain Inhibition Assay.

Experimental Protocols

The quantitative data presented in this guide are typically generated using well-established biochemical assays. Below are detailed methodologies for a common type of assay used to determine calpain inhibitory activity.

Fluorometric Calpain Activity Assay

This assay is widely used to measure calpain activity and the potency of inhibitors by detecting the cleavage of a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific calpain isoform.

Materials:

  • Purified active calpain 1 or 2

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

  • Assay Buffer (e.g., Tris-HCl or HEPES with CaCl2 and a reducing agent like DTT)

  • Test inhibitor (this compound or calpastatin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer. For calpastatin, a range of concentrations bracketing the expected IC50 would be used.

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of purified calpain to each well containing the serially diluted inhibitor. Include control wells with calpain but no inhibitor (100% activity) and wells with buffer only (background). Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction Initiation: To initiate the enzymatic reaction, add the fluorogenic calpain substrate to all wells.

  • Signal Detection: Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates or Ex/Em = 400/505 nm for AFC-based substrates).[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Purification of Calpastatin

For studies involving calpastatin, a purified protein is required. Several methods exist, with anion-exchange chromatography being a common and effective technique.

Objective: To purify calpastatin from a biological source (e.g., muscle tissue).

Materials:

  • Tissue homogenate

  • Dialysis tubing

  • Anion-exchange chromatography column (e.g., DEAE Sephacel)

  • Elution buffers with increasing salt concentrations (e.g., NaCl gradient)

  • Protein concentration assay reagents

  • SDS-PAGE equipment for purity analysis

Procedure:

  • Tissue Homogenization and Dialysis: Homogenize the tissue in a suitable buffer and then dialyze the extract to prepare it for chromatography.

  • Anion-Exchange Chromatography: Load the dialyzed sample onto the equilibrated anion-exchange column. Calpastatin, being a weakly basic molecule, will bind to the column matrix.

  • Gradient Elution: Elute the bound proteins using a stepwise or linear gradient of increasing salt concentration. Calpastatin binds less tightly than calpains and will therefore elute at a lower salt concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of calpastatin using SDS-PAGE and a calpain inhibition assay.

  • Pooling and Concentration: Pool the fractions containing pure calpastatin and concentrate the protein for storage and subsequent use in activity assays.

Conclusion and Future Directions

This compound and calpastatin represent two distinct classes of calpain inhibitors with different molecular characteristics and mechanisms of action. This compound, as a small molecule, offers the potential advantages of cell permeability and oral bioavailability, which are desirable properties for a therapeutic agent. However, the publicly available data on its potency and selectivity is currently limited.

Calpastatin, the endogenous inhibitor, exhibits high potency and specificity for calpains.[1] Its large size and proteinaceous nature present challenges for its use as a systemic therapeutic, but its mechanism provides a blueprint for the design of novel, highly specific calpain inhibitors.[5]

For researchers in drug development, the choice between pursuing a small molecule or a biologic-based inhibitor depends on the specific therapeutic application. Further peer-reviewed studies on the preclinical and clinical efficacy and safety of this compound are needed for a more definitive comparison with the well-established regulatory role of calpastatin. The development of more specific synthetic inhibitors that mimic the allosteric inhibition of calpastatin could represent a promising future direction in the field of calpain-targeted therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Dazcapistat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Dazcapistat

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for understanding the compound's potential hazards and for making informed decisions regarding its disposal.

PropertyValue
Molecular Formula C21H18FN3O4[1][2][3]
Molecular Weight 395.38 g/mol [3][4]
CAS Number 2221010-42-8[2][4]
Storage Conditions Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Solubility Solubility information should be obtained from the product-specific documentation. To enhance solubility, warming to 37°C and ultrasonication may be employed.[4]

General Disposal Principles and Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, by the Drug Enforcement Administration (DEA).[5][6][7] State and local regulations may also apply and are often more stringent than federal laws.[5][8]

Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[7] Hazardous pharmaceutical waste must be managed and disposed of following specific EPA regulations, which typically involve treatment at a permitted facility, often through incineration.[6][7] It is the responsibility of the waste generator to determine if a pharmaceutical waste is hazardous.[8]

A key regulation to be aware of is the EPA's Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities and reverse distributors.[6][9] A significant aspect of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[6]

Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions.

  • Review the Safety Data Sheet (SDS): The SDS is the most critical document for determining the proper disposal method. It will contain a section on "Disposal Considerations" that will specify whether the compound is considered hazardous and provide detailed instructions.

  • Determine if this compound is a Hazardous Waste: Based on the SDS and relevant regulations, classify the this compound waste. If the SDS indicates hazards such as toxicity, ignitability, corrosivity, or reactivity, it will likely be considered hazardous waste.[7]

  • Segregate the Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Package and Label the Waste Container:

    • Use a container that is compatible with the chemical properties of this compound.

    • Clearly label the container with "Hazardous Waste" (if applicable), the name "this compound," and any other information required by your institution's and local regulations.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

    • Hazardous pharmaceutical waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[8]

  • Decontaminate and Dispose of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[10] The rinsate should be collected and disposed of as hazardous waste.

    • After proper decontamination, the container may be disposed of as non-hazardous waste, but always check with your EHS department for specific procedures.[10] Puncturing the container can prevent reuse.[11]

  • Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this will involve containing the spill, absorbing the material with an inert substance, and collecting the contaminated material in a sealed container for disposal as hazardous waste.

Experimental Workflow for Handling and Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a research setting.

Dazcapistat_Disposal_Workflow cluster_prep Preparation & Experimentation cluster_waste Waste Handling & Disposal start Receive this compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe experiment Conduct Experiment ppe->experiment waste_gen Generate this compound Waste experiment->waste_gen segregate Segregate Waste waste_gen->segregate containerize Package & Label Waste segregate->containerize ehs Contact EHS for Disposal containerize->ehs end Waste Disposed by Licensed Contractor ehs->end

Caption: Workflow for this compound Handling and Disposal.

Disclaimer: This information is intended as a general guide. It is not a substitute for the official Safety Data Sheet and the regulations of your institution and local authorities. Always prioritize safety and compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dazcapistat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Dazcapistat, a potent calpain inhibitor. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-Lined Defense

When handling this compound in a solid or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant, powder-free nitrile gloves.Prevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles of the compound.
Respiratory Protection An N95-rated disposable filtering facepiece respirator or higher, particularly when handling the solid form.Minimizes the risk of inhaling fine particles of the compound.
Body Protection A lab coat or other protective clothing that covers the arms.Provides an additional barrier against accidental spills and contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of the compound.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling and Preparation of Solutions:
  • Designated Area: All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood, to control potential dust.

  • Weighing: When weighing the solid compound, use an analytical balance within a fume hood to prevent the dispersal of airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

Emergency Procedures:
  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: If dust or aerosols are inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be segregated as chemical waste.

  • Containerization: Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.

  • Disposal Route: All this compound waste must be disposed of through an approved hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.[1][2][3][4][5]

Visualizing Safe Handling and Mechanism of Action

To further clarify the operational workflow and the biological context of this compound, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimentation cluster_disposal Disposal A Receiving & Inspection B Storage A->B C Weighing Solid B->C D Solution Preparation C->D E Experimental Use D->E F Waste Segregation E->F G Hazardous Waste Collection F->G

Caption: A logical workflow for the safe handling of this compound.

CalpainSignalingPathway cluster_inhibition Inhibition by this compound cluster_pathway Calpain-Mediated Proteolysis This compound This compound Calpain Calpain This compound->Calpain Inhibits Proteolysis Proteolysis Calpain->Proteolysis Substrates Cellular Protein Substrates Substrates->Proteolysis Downstream Downstream Cellular Effects Proteolysis->Downstream

Caption: this compound's mechanism as a calpain inhibitor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.